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Core Science & Biosynthesis

Foundational

The Architecture of Stability: A Technical Guide to 4-Octen-4-ylboronic Acid Diethanolamine Ester

Introduction & Core Concept In the landscape of late-stage functionalization and complex organic synthesis, the introduction of alkenyl moieties—such as the 4-octenyl group—presents a persistent challenge. Free alkenylbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Concept

In the landscape of late-stage functionalization and complex organic synthesis, the introduction of alkenyl moieties—such as the 4-octenyl group—presents a persistent challenge. Free alkenylboronic acids are notoriously unstable; they are highly susceptible to atmospheric oxidation, spontaneous protodeboronation, and polymerization.

To circumvent these degradation pathways, researchers utilize 4-Octen-4-ylboronic acid diethanolamine ester (CAS 608534-40-3). By masking the reactive boronic acid as a diethanolamine (DEA) ester (often referred to in the literature as a DABO boronate or dioxazaborocane), the compound is transformed into a highly crystalline, bench-stable reagent[1]. This whitepaper explores the structural causality behind this stability, details self-validating synthetic protocols, and provides a mechanistic workflow for its application in Suzuki-Miyaura cross-couplings.

Structural Chemistry & Mechanistic Stability

The remarkable stability of 4-octen-4-ylboronic acid diethanolamine ester is rooted in fundamental molecular orbital theory. Trivalent free boronic acids are ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 hybridized, leaving an empty, low-energy 

-orbital that acts as a strong Lewis acid. This vacant orbital is the primary site for nucleophilic attack by oxygen or water, leading to rapid degradation.

When complexed with diethanolamine, the two hydroxyl groups of the DEA ligand form covalent ester bonds with the boron center. Concurrently, the secondary amine nitrogen donates its lone pair of electrons into the empty


-orbital of the boron atom, forming a transannular 

dative bond[2].

Causality of Stability:

  • Electronic Saturation: The dative bond forces the boron atom to rehybridize from a planar

    
     geometry to a tetrahedral 
    
    
    
    geometry, effectively filling the vulnerable
    
    
    -orbital and neutralizing its electrophilicity[2].
  • Lattice Energy Optimization: In the solid state, the secondary amine (

    
    ) engages in strong intermolecular hydrogen bonding with the oxygen atoms of adjacent molecules. This hydrogen-bonding network accounts for nearly 45% of the total lattice energy, driving the exceptional crystallinity and shelf-life of the reagent[3].
    

StabilityMechanism A Free 4-Octenylboronic Acid (sp2 hybridized, vacant p-orbital) C Esterification & Transannular Coordination A->C B Diethanolamine (DEA) (Bidentate Diol + Amine) B->C D DABO Boronate Ester (sp3 hybridized, N→B dative bond) C->D Fills p-orbital E Enhanced Stability: Resistant to Oxidation & Protodeboronation D->E Steric & Electronic Shielding

Fig 1: Mechanism of N→B dative bond formation and resulting sp3 stability.

Physicochemical Properties

The following table summarizes the core quantitative data for the DEA ester, highlighting the physical characteristics that make it preferable to its free acid counterpart[4].

PropertyValue
Chemical Name 4-Octen-4-ylboronic acid diethanolamine ester
CAS Number 608534-40-3
Molecular Formula C₁₂H₂₄BNO₂
Molecular Weight 225.14 g/mol
Melting Point 160°C to 167°C
Hybridization (Boron)

(Tetrahedral)
Storage Conditions Ambient temperature (air-stable)

Synthesis and Isolation Protocol

The synthesis of the DEA ester from the free boronic acid (or pinacol ester) is highly scalable. The protocol below is designed as a self-validating system, ensuring high purity through controlled crystallization[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 molar equivalent of crude 4-octen-4-ylboronic acid in 2-Methyltetrahydrofuran (2-MeTHF) at a concentration of 10 L/mol.

  • Reagent Preparation: Prepare a solution of diethanolamine (1.05 equiv) in isopropanol (IPA) (1 L/mol).

    • Causality: IPA acts as an anti-solvent for the final product. Using a slight excess of DEA ensures complete conversion of the boron species without complicating downstream isolation.

  • Controlled Addition: Add the DEA/IPA solution dropwise to the boronic acid solution over 10–15 minutes under vigorous stirring at 20°C.

    • Causality: Rapid addition causes supersaturation, leading to the product "oiling out" as an amorphous mass. Dropwise addition controls nucleation, ensuring the formation of high-purity crystalline domains[3].

  • Crystallization & In-Process Control: Stir the mixture for 2 hours.

    • Self-Validation: Sample the mother liquor and analyze via

      
       NMR. A complete shift from the broad 
      
      
      
      signal (
      
      
      boron) to a sharp
      
      
      signal (
      
      
      boron) confirms 100% conversion.
  • Isolation: Filter the resulting white crystalline solid, wash with cold IPA, and dry under vacuum at 40°C.

Application in Suzuki-Miyaura Cross-Coupling

DABO boronates act as "masked" coupling agents. They are completely inert under strictly anhydrous, neutral conditions. However, in the presence of aqueous base, the DEA ester rapidly hydrolyzes in situ, releasing the reactive free 4-octenylboronic acid precisely when the active


 catalyst is ready for transmetalation[1].

Interestingly, the liberated diethanolamine does not interfere with the reaction; rather, it acts as an internal scavenger. It coordinates with palladium species, increasing the solubility of the catalyst and preventing the premature precipitation of inactive palladium black[3].

SuzukiMiyaura A Pre-Catalyst Pd(II) B Active Pd(0) Species A->B Reduction C Oxidative Addition (Aryl Halide) B->C E Transmetalation (Transfer of 4-Octenyl group) C->E D In Situ Hydrolysis (DABO -> Free Boronic Acid) D->E Base/H2O F Reductive Elimination (Cross-Coupled Product) E->F F->B Catalyst Regeneration

Fig 2: Suzuki-Miyaura cross-coupling workflow utilizing in situ DABO hydrolysis.

Step-by-Step Coupling Protocol:

  • System Setup: To an oven-dried Schlenk flask, add the target aryl halide (1.0 equiv), 4-octen-4-ylboronic acid diethanolamine ester (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of THF/H₂O (4:1 v/v).

    • Causality: The inclusion of water is strictly mandatory. Without water, the

      
       hybridized DEA ester cannot hydrolyze into the 
      
      
      
      reactive species, and transmetalation will fail[1].
  • Reaction: Heat the mixture to 70°C for 12 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash with brine.

    • Self-Validation: The highly polar diethanolamine byproduct partitions entirely into the aqueous layer, allowing the organic phase to be concentrated and directly purified via flash chromatography without amine contamination.

Conclusion

The conversion of 4-octenylboronic acid into its diethanolamine ester represents a triumph of applied molecular orbital theory. By leveraging a transannular


 dative bond, chemists can transform a fragile, transient intermediate into a robust, highly crystalline reagent. This structural modification not only solves storage and handling issues but actively enhances the efficiency of downstream palladium-catalyzed cross-couplings through controlled in situ hydrolysis and internal palladium scavenging.

References

  • Fisher Scientific. Éster de dietanolamina de ácido 4-octen-4-ilborónico, 97 %. 4

  • Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. 5

  • Kukułka, M., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH. 2

  • AstraZeneca / ACS Publications (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. 3

  • ResearchGate (2025). Dioxazaborocanes: Old Adducts, New Tricks. 1

Sources

Protocols & Analytical Methods

Method

Optimizing Solvent Systems for Reactions Involving Diethanolamine Boronic Esters: A Guide for Researchers

Introduction: The Rise of Diethanolamine Boronic Esters in Modern Synthesis In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the pursuit of stabl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Diethanolamine Boronic Esters in Modern Synthesis

In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the pursuit of stable, reliable, and easy-to-handle reagents is paramount. Diethanolamine (DEA) boronic esters have emerged as a superior class of organoboron compounds, offering significant advantages over their boronic acid and even pinacol boronic ester counterparts. Their enhanced stability as crystalline, bench-stable solids simplifies storage, handling, and stoichiometry in reactions, making them highly attractive for both academic research and industrial drug development.[1][2] This guide provides an in-depth exploration of a critical, yet often overlooked, aspect of their reactivity: the optimization of solvent systems to unlock their full synthetic potential, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Theoretical Framework: The Multifaceted Role of the Solvent

The solvent in a chemical reaction is far from a passive medium; it is an active participant that can profoundly influence reaction rates, yields, and even the reaction pathway itself. In the context of Suzuki-Miyaura reactions involving DEA boronic esters, the solvent's role is particularly complex and can be dissected into several key functions:

  • Reagent and Catalyst Solubilization: The primary function of the solvent is to dissolve the DEA boronic ester, the coupling partner (e.g., an aryl halide), the palladium catalyst, the ligand, and the base to ensure a homogeneous reaction mixture, facilitating efficient interaction between the reactive species.

  • Catalyst Activation and Stabilization: Solvents can coordinate to the palladium center, influencing its electronic properties and stabilizing the active catalytic species.[3] This interaction can prevent catalyst decomposition and aggregation, which are common pitfalls leading to diminished catalytic activity.[4]

  • Modulation of Reactivity: The polarity and coordinating ability of the solvent can impact the rates of the individual steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[5][6] For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating key steps.[5]

  • Facilitation of DEA Boronic Ester Hydrolysis: A crucial step in the activation of DEA boronic esters is their hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[2] Protic solvents, such as water and alcohols, are often essential for this hydrolysis to occur. The choice and concentration of the protic co-solvent can therefore directly control the rate of formation of the active nucleophile.[7]

It is crucial to understand that the effect of a solvent is not always predictable based on a single property like its dielectric constant. The interplay of polarity, proticity, coordinating ability, and the specific nature of the reactants and catalyst system creates a complex reaction environment that often requires empirical optimization.[5]

Data-Driven Solvent Selection: A Comparative Overview

The selection of an appropriate solvent system is a critical first step in optimizing a Suzuki-Miyaura reaction with a DEA boronic ester. Below is a table summarizing various solvent systems that have been successfully employed, highlighting their characteristics and typical applications.

Solvent SystemKey Characteristics & AdvantagesTypical Applications & Considerations
Toluene/Water Biphasic system, good for a wide range of substrates. Water aids in dissolving the inorganic base and promoting hydrolysis of the DEA boronic ester.A standard starting point for many Suzuki-Miyaura couplings. The ratio of toluene to water can be optimized.
Dioxane/Water Similar to toluene/water, often used for more challenging couplings. Dioxane has a higher boiling point, allowing for higher reaction temperatures.Good for less reactive aryl chlorides or sterically hindered substrates. Caution: Dioxane is a potential peroxide former.
Tetrahydrofuran (THF)/Water Lower boiling point than dioxane, suitable for reactions at moderate temperatures. Good solubilizing properties.A versatile and effective solvent system.[3] The water content is crucial for efficient reaction.[3]
2-Methyltetrahydrofuran (2-MeTHF) A more environmentally friendly alternative to THF, derived from renewable resources.[2]Excellent for the synthesis and crystallization of DEA boronic esters and can be used in subsequent coupling reactions.[2]
Ethanol/Water A "greener" protic solvent system. Ethanol can enhance the solubility of organic reactants.The hydrolysis of the DEA boronic ester is typically fast in this system, ensuring a ready supply of the active boronic acid.[7]
Glycerol or Deep Eutectic Solvents (DES) Highly sustainable and green solvent options. Can allow for base-free or reduced-base conditions.[8]Offer environmental benefits and can facilitate unique reactivity. Product extraction may require specific procedures.[8]
Anisole, Isopropyl Acetate (i-PrOAc), Cyclopentyl Methyl Ether (CPME) Considered "greener" aprotic solvents with favorable safety and environmental profiles.Good alternatives to traditional ethereal or aromatic hydrocarbon solvents, particularly in industrial applications.[9]

Experimental Protocol: A Step-by-Step Guide to Solvent System Optimization

The following protocol provides a systematic approach to screen and optimize the solvent system for a Suzuki-Miyaura cross-coupling reaction of a DEA boronic ester with an aryl halide.

Materials and Reagents:
  • Aryl diethanolamine boronic ester

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • A selection of anhydrous and degassed solvents (e.g., Toluene, 1,4-Dioxane, THF, 2-MeTHF)

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS, GC-MS)

Workflow for Solvent Screening and Optimization:

Solvent_Optimization_Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Optimization of Promising Systems cluster_2 Phase 3: Final Validation A 1. Set up parallel reactions in an array of vials. B 2. Charge each vial with aryl DEA boronate, aryl halide, base, catalyst, and ligand. A->B Standardize reagents C 3. Add a different solvent system to each vial (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O, 2-MeTHF/H₂O). B->C Introduce solvent variable D 4. Run reactions under identical conditions (temperature, time). C->D Controlled experiment E 5. Monitor reaction progress and determine yield by LC-MS or GC-MS. D->E Analyze results F 6. Select the top 1-2 solvent systems from Phase 1. E->F Identify lead candidates G 7. Vary the ratio of organic solvent to water (e.g., 3:1, 5:1, 10:1). F->G Fine-tune parameters H 8. Optimize reaction temperature and concentration. G->H Refine conditions I 9. Analyze yields to identify the optimal conditions. H->I Determine optimum J 10. Scale up the reaction using the optimized solvent system. I->J Verify scalability K 11. Confirm yield and purity of the isolated product. J->K Final assessment

Caption: A systematic workflow for the optimization of solvent systems in Suzuki-Miyaura reactions of DEA boronic esters.

Detailed Protocol for a Single Reaction (to be adapted for parallel screening):
  • Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl diethanolamine boronic ester (1.2 equiv.), the aryl halide (1.0 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of THF and water) via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the aryl halide).

  • Reaction: Place the vial in a preheated heating block (e.g., at 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots for analysis by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights: The Solvent's Role in the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key points where the solvent system plays a critical role when using a DEA boronic ester.

Suzuki_Miyaura_Cycle cluster_solvent_effect Solvent-Mediated Activation Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') DEA_Boronic_Ester Ar'-B(DEA) Boronic_Acid Ar'-B(OH)₂ DEA_Boronic_Ester->Boronic_Acid Hydrolysis (H₂O, Alcohol) Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Activation Boronate->Ar-Pd(II)-X(L2) Active Nucleophile

Caption: The Suzuki-Miyaura catalytic cycle with a focus on the solvent-mediated activation of a diethanolamine boronic ester.

The process begins with the oxidative addition of the aryl halide to the Pd(0) complex. The DEA boronic ester, in the presence of a protic solvent like water, undergoes hydrolysis to form the corresponding boronic acid.[2] This hydrolysis step is crucial as the boronic acid is the precursor to the active transmetalating species. The boronic acid is then activated by the base to form a boronate, which is more nucleophilic and readily participates in the transmetalation step, transferring the aryl group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6]

The solvent system directly influences the rate of hydrolysis of the DEA boronic ester and the solubility and reactivity of the base, thereby controlling the concentration of the active boronate species and, consequently, the overall reaction rate.

Troubleshooting Guide: Navigating Common Challenges

IssuePotential Cause(s) Related to SolventRecommended Solution(s)
Low or No Conversion - Insufficient hydrolysis of the DEA boronic ester. - Poor solubility of the base or other reagents. - Catalyst deactivation.- Increase the proportion of the protic co-solvent (e.g., water). - Switch to a more polar solvent system (e.g., from Toluene/H₂O to Dioxane/H₂O or DMF/H₂O). - Ensure solvents are properly degassed to prevent catalyst oxidation.[4]
Sluggish Reaction - Slow hydrolysis of the DEA boronic ester. - Suboptimal reaction temperature for the chosen solvent.- Add a small amount of a protic co-solvent if using an anhydrous system. - Increase the reaction temperature, ensuring it is below the boiling point of the solvent. - Consider a higher-boiling point solvent to allow for more forcing conditions.
Formation of Homocoupling Byproducts - Presence of oxygen in the solvent, leading to oxidative homocoupling of the boronic acid.- Improve the degassing procedure for all solvents (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[4]
Protodeboronation (C-B bond cleavage) - Excess water or protic solvent, especially with electron-rich or heteroaromatic boronic esters.- Reduce the amount of the protic co-solvent. - Consider using a less protic solvent system or anhydrous conditions if the reaction can proceed without hydrolysis (less common for DEA esters).
Incomplete Reaction in Scale-up - Mass transfer limitations in a biphasic system. - Inefficient mixing.- Optimize the stirring rate. - Consider a solvent system that provides better mutual solubility of the reactants.

Conclusion: A Strategic Approach to Solvent Optimization

Diethanolamine boronic esters represent a significant advancement in the field of cross-coupling chemistry, offering enhanced stability and ease of use. However, realizing their full potential requires a thoughtful and systematic approach to solvent system optimization. By understanding the multifaceted role of the solvent, employing a data-driven selection process, and utilizing a structured experimental protocol for optimization, researchers can significantly improve reaction outcomes, leading to higher yields, cleaner reaction profiles, and more robust and scalable synthetic methods. The insights and protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals to effectively harness the power of diethanolamine boronic esters in their synthetic endeavors.

References

  • Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles. (2018). ResearchGate. [Link]

  • DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA. (2025). INOVATUS JOURNALS. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.). PMC. [Link]

  • Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions. (n.d.). SciELO. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. [Link]

  • Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. (n.d.). ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC. [Link]

  • Suzuki–Miyaura Coupling of Aryl Nosylates with Diethanolamine Boronates. (2023). Thieme Connect. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (n.d.). NSF PAR. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. (2021). IDEALS. [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Publications. [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). ACS Publications. [Link]

Sources

Application

Application Notes and Protocols for One-Pot Synthesis Utilizing Alkenylboronic Acid Diethanolamine Esters

Introduction: The Strategic Advantage of Diethanolamine Boronic Esters in One-Pot Syntheses In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and streamlined workflows is paramount....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Diethanolamine Boronic Esters in One-Pot Syntheses

In the landscape of modern synthetic chemistry, the pursuit of efficiency, atom economy, and streamlined workflows is paramount. One-pot syntheses, where multiple reaction steps are conducted in a single reaction vessel, represent a significant advance towards these goals.[1] Within this context, organoboron compounds, particularly boronic acids and their derivatives, are invaluable intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4] However, the isolation and handling of some boronic acids can be challenging due to their propensity for dehydration to form boroxines or their sometimes-limited stability.[5][6]

This guide focuses on the utility of diethanolamine (DEA) esters of organoboronic acids, with a conceptual focus on alkenyl systems analogous to 4-octen-4-ylboronic acid diethanolamine ester, in one-pot borylation and cross-coupling reactions. Diethanolamine esters offer significant advantages as they often form stable, crystalline solids that are easy to handle and purify.[7][8][9] Their use can be strategically integrated into a "telescoped" or one-pot process, avoiding the isolation of the intermediate boronic acid or its more common pinacol ester.[1][10] This approach not only saves time and resources but also minimizes waste.[1]

These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the principles, a detailed experimental protocol for a representative one-pot synthesis, and insights into the critical parameters for successful reaction design.

Core Concept: The One-Pot Borylation/Suzuki-Miyaura Cross-Coupling Sequence

The fundamental strategy involves two key transformations performed sequentially in the same reaction vessel:

  • Miyaura Borylation: An organic halide (in our conceptual example, an alkenyl halide) is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst to form a boronic ester.[10][11]

  • Suzuki-Miyaura Cross-Coupling: Without isolating the newly formed boronic ester, a second organic halide, a base, and a suitable palladium catalyst (which can be the same or a different one) are introduced to the reaction mixture to form a new carbon-carbon bond.[2][3]

The integration of diethanolamine into this sequence can occur via in situ transesterification of the initially formed pinacol boronate, leading to the formation of the more stable DEA boronate before the final cross-coupling step.[8][9]

Visualizing the Workflow

The following diagram illustrates the logical flow of a one-pot borylation and Suzuki-Miyaura cross-coupling reaction.

OnePot_Workflow cluster_0 Step 1: In Situ Borylation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling Start Alkenyl Halide + B₂pin₂ Catalyst1 Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc) Start->Catalyst1 Add Borylation Formation of Alkenyl Pinacol Boronate Catalyst1->Borylation Catalyzes Reagents2 Aryl/Vinyl Halide + Aqueous Base (e.g., K₂CO₃, LiOH) + [Optional] Fresh Catalyst/Ligand Borylation->Reagents2 Add to same pot Coupling Cross-Coupling Reaction Reagents2->Coupling Product Final Coupled Product Coupling->Product

Caption: A generalized workflow for a one-pot borylation/Suzuki-Miyaura cross-coupling.

Detailed Application Protocol: One-Pot Synthesis of a Di-substituted Alkene

This protocol describes a representative one-pot synthesis of a disubstituted alkene from an alkenyl bromide, conceptually similar to a derivative of 4-octen-4-ylboronic acid.

Reaction Scheme:

  • Borylation: Alkenyl-Br + B₂pin₂ --(Pd catalyst, Base 1)--> Alkenyl-B(pin)

  • Cross-Coupling: Alkenyl-B(pin) + Aryl-Br --(Pd catalyst, Base 2)--> Alkenyl-Aryl

Materials and Reagents
  • Alkenyl Bromide: e.g., (Z)-4-bromo-4-octene

  • Aryl Bromide: e.g., 4-bromoanisole

  • Diboron Reagent: Bis(pinacolato)diboron (B₂pin₂)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Bases: Potassium Acetate (KOAc), Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Diethanolamine (optional for isolation of intermediate)

Step-by-Step Protocol
  • Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the alkenyl bromide (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

    • Causality: KOAc is a crucial base for the Miyaura borylation, facilitating the catalytic cycle.[11] Pd(dppf)Cl₂ is a robust catalyst for both borylation and the subsequent Suzuki coupling, making it ideal for one-pot procedures.[10]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Causality: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions.

  • Borylation Reaction: Add anhydrous 1,4-dioxane via syringe. Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

    • Causality: This temperature range typically provides sufficient thermal energy to drive the borylation to completion without significant decomposition of reagents or products.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the alkenyl bromide.

  • Cross-Coupling Setup: After cooling the mixture to room temperature, add the aryl bromide (1.0 equiv.), an aqueous solution of potassium carbonate (2 M, 3.0 equiv.), and potentially an additional portion of the palladium catalyst (0.01-0.02 equiv.) if the initial catalyst shows signs of deactivation.[10]

    • Causality: A strong aqueous base like K₂CO₃ is required for the Suzuki-Miyaura coupling to activate the boronic ester for transmetalation to the palladium center.[3] Adding more catalyst can be beneficial for challenging substrates or if the initial catalyst has reduced activity after the first step.

  • Cross-Coupling Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

The Catalytic Cycle of Suzuki-Miyaura Coupling

The success of the second stage of this one-pot synthesis hinges on the efficient execution of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation (R²-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Sources

Method

Preparation of vinyl halides from 4-Octen-4-ylboronic acid diethanolamine ester

Application Note: Precision Preparation of Vinyl Halides from 4-Octen-4-ylboronic Acid Diethanolamine Ester Part 1: Executive Summary & Strategic Rationale The 4-Octen-4-ylboronic acid diethanolamine ester (DABO ester) r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Vinyl Halides from 4-Octen-4-ylboronic Acid Diethanolamine Ester

Part 1: Executive Summary & Strategic Rationale

The 4-Octen-4-ylboronic acid diethanolamine ester (DABO ester) represents a highly stable, crystalline surrogate for the corresponding vinyl boronic acid. While its stability facilitates storage and handling, the diethanolamine (DEA) ligand renders the boron center coordinatively saturated (sp³ hybridized), reducing its Lewis acidity and direct reactivity toward electrophiles.

To access vinyl halides —critical electrophiles for Suzuki-Miyaura, Heck, and Sonogashira couplings—the DABO ester must be activated. This guide details the protocols for converting this specific trisubstituted vinyl boronate into vinyl iodides and vinyl bromides with complete stereochemical control.

Key Technical Advantages:

  • Stereocontrol: Access both retention and inversion pathways by selecting specific halogenation conditions.

  • Operational Simplicity: Protocols utilize the "ate" complex intermediate, often generated in situ via base hydrolysis of the DABO ester, bypassing the isolation of the unstable free boronic acid.

  • Substrate Specificity: Tailored for trisubstituted alkenes (4-octen-4-yl), addressing steric challenges common in internal vinyl boronates.

Part 2: Mechanistic Principles & Stereochemistry

The transformation relies on the halodeboronation mechanism. The stereochemical outcome is dictated by the sequence of electrophilic addition and elimination.

  • Activation: The DABO ester is hydrolyzed (using aqueous acid or base) to the free boronic acid or directly converted to a boronate "ate" complex.

  • Iodination (Retention): Reaction with Iodine (

    
    ) and Base (NaOH) proceeds via an iodonium bridge followed by anti-elimination of the boron and iodide, resulting in net retention  of alkene geometry.
    
  • Bromination (Inversion): Reaction with Bromine (

    
    ) followed by Methoxide (NaOMe) involves anti-addition of 
    
    
    
    followed by anti-boron-debromination, resulting in net inversion of alkene geometry.

Figure 1: Stereochemical Pathways for Vinyl Halide Synthesis

Halodeboronation DABO DABO Ester (Stable Precursor) BoronicAcid Free Boronic Acid (Reactive Species) DABO->BoronicAcid Hydrolysis (aq. HCl or in situ Base) AteComplex Boronate 'Ate' Complex [RB(OH)3]- BoronicAcid->AteComplex + NaOH Dibromide Vicinal Dibromo Boronate BoronicAcid->Dibromide + Br2 (CH2Cl2) Iodonium Iodonium Intermediate AteComplex->Iodonium + I2 VinylIodide Vinyl Iodide (RETENTION) Iodonium->VinylIodide Base-assisted Elimination VinylBromide Vinyl Bromide (INVERSION) Dibromide->VinylBromide + NaOMe/MeOH (Deborobromination)

Caption: Mechanistic divergence allowing stereoselective synthesis of vinyl halides from boronic precursors.

Part 3: Experimental Protocols

General Considerations
  • Substrate: 4-Octen-4-ylboronic acid diethanolamine ester (MW: ~255.16 g/mol ).

  • Stoichiometry: Due to the trisubstituted nature of the alkene, reaction times may be longer than terminal vinyl boronates.

  • Safety: Iodine and Bromine are corrosive and toxic. Handle in a fume hood.

Protocol A: Preparation of Vinyl Iodide (Retention of Configuration)

Target: (E)-4-Iodo-4-octene (assuming starting material is (E)-isomer)

Reagents:

  • Substrate: 1.0 equiv

  • Iodine (

    
    ): 1.2 equiv
    
  • Sodium Hydroxide (NaOH, 3M aq): 3.0 equiv

  • Solvent: THF / Water (4:1 ratio)

Step-by-Step Procedure:

  • Dissolution & Hydrolysis: In a round-bottom flask, dissolve 4-Octen-4-ylboronic acid diethanolamine ester (1.0 mmol, 255 mg) in THF (4 mL). Add water (1 mL) and stir for 10 minutes. Note: The DABO ester may not fully dissolve until base is added.

  • Base Activation: Add 3M NaOH (1.0 mL, 3.0 mmol). The mixture should become clear as the boronate "ate" complex forms. Stir at room temperature for 15 minutes.

  • Iodination: Cool the solution to 0°C (ice bath). Add Iodine (

    
    , 305 mg, 1.2 mmol) dissolved in a minimal amount of THF dropwise.
    
  • Reaction: Allow the dark solution to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    ) until the iodine color fades to a pale yellow/colorless solution.
    
  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes) yields the pure vinyl iodide.

Protocol B: Preparation of Vinyl Bromide (Inversion of Configuration)

Target: (Z)-4-Bromo-4-octene (assuming starting material is (E)-isomer)

Reagents:

  • Substrate: 1.0 equiv

  • Bromine (

    
    ): 1.1 equiv
    
  • Sodium Methoxide (NaOMe): 3.0 equiv (as 25% wt solution in MeOH)

  • Solvent: Dichloromethane (

    
    ) / Methanol
    

Step-by-Step Procedure:

  • DABO Hydrolysis (Crucial Step): Since this reaction requires electrophilic attack on the neutral boronic acid (or ester) before base addition, the DABO ester must be hydrolyzed first.

    • Dissolve DABO ester (1.0 mmol) in

      
       (5 mL) and add 1M HCl (2 mL). Stir vigorously for 30 mins. Separate layers, extract aqueous with 
      
      
      
      . Dry organics (
      
      
      ) and concentrate to obtain the crude free boronic acid/pinacol ester.
  • Bromination: Redissolve the crude boronic acid in anhydrous

    
     (5 mL). Cool to -78°C.[1]
    
  • Addition: Add Bromine (

    
    , 176 mg, 1.1 mmol) dropwise (as a solution in 
    
    
    
    ). The red color should persist. Stir for 1 hour at -78°C.
  • Elimination: Add Sodium Methoxide solution (3.0 mmol) dropwise at -78°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. This step effects the anti-deborobromination.

  • Workup: Dilute with Pentane/Ether, wash with water and brine. Dry and concentrate.

  • Purification: Silica gel chromatography (100% Pentane).

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Methodology for 4-Octen-4-yl Substrate

ParameterProtocol A (Iodination)Protocol B (Bromination)
Primary Reagent Iodine (

) / NaOH
Bromine (

) / NaOMe
Reactive Intermediate Boronate "Ate" ComplexVicinal Dibromo-boronate
Stereochemical Outcome Retention of GeometryInversion of Geometry
Yield Expectation 75 - 90%60 - 80%
Key Challenge Steric hindrance at C4Handling

; Cryogenic temps

Troubleshooting Guide:

  • Low Yield (Iodination): If conversion is poor, ensure the DABO ester is fully hydrolyzed. Increasing the NaOH concentration or reaction time helps overcome the steric bulk of the trisubstituted olefin.

  • Stereochemical Erosion: Avoid prolonged exposure to light for the Vinyl Iodide, as it can photo-isomerize.

  • DABO Solubility: If the DABO ester is insoluble in THF, use a mixture of THF/MeOH (1:1) for the initial hydrolysis step.

Part 5: References

  • Brown, H. C.; Hamaoka, T.; Ravindran, N. "Reaction of 1-alkenylboronic acids with iodine in the presence of sodium hydroxide. A stereospecific synthesis of 1-alkenyl iodides with retention of configuration." Journal of the American Chemical Society, 1973 , 95, 5786–5788. Link

  • Brown, H. C.; Hamaoka, T. "Reaction of 1-alkenylboronic acids with bromine in the presence of sodium methoxide. A stereospecific synthesis of 1-alkenyl bromides with inversion of configuration." Journal of the American Chemical Society, 1973 , 95, 3451–3452. Link

  • Petasis, N. A.; Zavialov, I. A. "A New and Practical Synthesis of Vinyl and Alkynyl Halides via N-Haloimides." Tetrahedron Letters, 1996 , 37, 567–570. Link

  • Molloy, J. J. et al. "Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation." Organic Letters, 2019 , 21, 2488–2492. Link

Sources

Application

Microwave-assisted coupling of 4-Octen-4-ylboronic acid diethanolamine ester

Application Note: Microwave-Assisted Cross-Coupling of Sterically Demanding Alkenyl Boronates Executive Summary This guide details the protocol for utilizing 4-Octen-4-ylboronic acid diethanolamine ester (CAS: 608534-40-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Cross-Coupling of Sterically Demanding Alkenyl Boronates

Executive Summary

This guide details the protocol for utilizing 4-Octen-4-ylboronic acid diethanolamine ester (CAS: 608534-40-3) in palladium-catalyzed cross-coupling reactions. While free alkenyl boronic acids are prone to polymerization and protodeboronation, the diethanolamine (DAB) ester derivative offers exceptional bench stability due to its tetracoordinate boron center. However, this stability presents a kinetic barrier: the protecting group must be hydrolyzed in situ to release the reactive boronic acid species.

We demonstrate that microwave irradiation overcomes this hydrolytic barrier significantly faster than conventional heating, enabling high-yielding coupling with aryl halides in under 30 minutes while preserving the stereochemical integrity of the trisubstituted alkene.

Chemical Context & Mechanism[2][3][4][5][6][7][8][9][10]

The "Dormant" Nucleophile

The core challenge with 4-Octen-4-ylboronic acid diethanolamine ester is its electronic structure. Unlike trigonal planar (


) pinacol esters, the DAB ester forms a transannular dative bond between the nitrogen and boron atoms. This results in a tetrahedral (

) boron center that is electronically saturated and unreactive toward the palladium(II) intermediate (transmetallation step).
The Microwave Advantage

For the Suzuki catalytic cycle to proceed, the N-B coordination must be disrupted, and the diethanolamine backbone hydrolyzed. Microwave irradiation provides efficient dielectric heating, rapidly superheating the aqueous basic micro-domains required for this hydrolysis, effectively "switching on" the nucleophile exactly when needed.

G DAB_Ester DAB Ester (sp3, Inert) Hydrolysis Microwave Hydrolysis (Base/H2O, >100°C) DAB_Ester->Hydrolysis Activation Free_Acid Free Boronic Acid (sp2, Reactive) Hydrolysis->Free_Acid Release Product Coupled Product (Trisubstituted Alkene) Free_Acid->Product Transmetallation & Reductive Elim. Pd_Cycle Pd(II)-Aryl Complex (Electrophile) Pd_Cycle->Product Catalysis

Figure 1: The Activation Pathway. The inert DAB ester must undergo base-mediated hydrolysis to enter the catalytic cycle.

Experimental Protocol

Reagents & Equipment
  • Nucleophile: 4-Octen-4-ylboronic acid diethanolamine ester (1.2 equiv).

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered partners).
  • Base: 2M Aqueous Na

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    (3.0 equiv).
  • Solvent: Ethanol/Toluene (1:1 v/v) or 1,4-Dioxane/Water (4:1 v/v).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • To a microwave process vial (10 mL or 35 mL depending on scale), add the Aryl Halide (1.0 mmol) and 4-Octen-4-ylboronic acid diethanolamine ester (1.2 mmol, ~270 mg).

    • Add the Pd catalyst (0.05 mmol).[1]

    • Critical: Cap the vial and purge with Argon or Nitrogen for 2 minutes. Pd(0) species are sensitive to oxygen, and oxidation leads to homocoupling byproducts.

  • Solvent & Base Addition:

    • Via syringe through the septum, add degassed solvent (4 mL) and the aqueous base solution (1.5 mL).

    • Note: The DAB ester may not dissolve immediately. This is normal; it will solubilize as the reaction heats.

  • Microwave Irradiation:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High (magnetic stir bar is essential for biphasic mixtures).

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over MgSO

      
      , filter, and concentrate.
      

Workflow Start Start: Weigh Solids (Ester, Halide, Catalyst) Purge Inert Gas Purge (Ar/N2, 2 mins) Start->Purge AddLiq Add Degassed Solvent & Aqueous Base Purge->AddLiq MW Microwave Irradiation 120°C, 20 min AddLiq->MW Extract Extraction (EtOAc / H2O) MW->Extract Purify Flash Chromatography (Silica Gel) Extract->Purify

Figure 2: Operational Workflow for Microwave Synthesis.

Data & Optimization Guide

Comparative Efficiency

The following table illustrates the efficiency gain of microwave activation versus conventional thermal heating for DAB esters.

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Temperature 90°C (Reflux)120°C (Pressurized)
Time 12 - 24 Hours20 Minutes
Hydrolysis Rate Slow (Rate Limiting)Rapid
Typical Yield 65 - 75%85 - 92%
Byproducts Protodeboronation (due to long exposure)Minimal
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Incomplete HydrolysisIncrease Temp to 140°C or switch to stronger base (Cs

CO

).
Homocoupling of Halide Oxygen PresenceDegas solvents more thoroughly; ensure septum is airtight.
Precipitate in Vial Solubility IssueSwitch solvent to THF/Water or DMF/Water (absorbs MW well).
Stereoisomerization Extended HeatingReduce reaction time; ensure temperature does not exceed 150°C.

Stereochemical Considerations

The 4-Octen-4-yl moiety contains a trisubstituted alkene. The starting material is typically synthesized via the reaction of 4-octyne with catecholborane, yielding the Z-isomer.

  • Retention of Configuration: Suzuki coupling is stereospecific.[2] The Z-geometry of the boron reagent is retained in the final product.

  • Steric Bulk: The ethyl groups at the 4- and 5-positions create significant steric hindrance. The high energy input of the microwave is crucial to force the Pd(II) center to undergo reductive elimination with this bulky group.

References

  • DAB Ester Stability & Properties

    • Santa Cruz Biotechnology.[3] 4-Octen-4-ylboronic acid diethanolamine ester Product Data.

  • Microwave-Assisted Suzuki Coupling (General Methodology)

    • Leadbeater, N. E. (2005).
  • Hydrolysis Mechanism of Boronic Esters

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Stereoretention in Alkenyl Boron Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Catalyst poisoning solutions when using diethanolamine boronic esters

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and process chemists encountering catalyst inhibition whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal specifically for drug development professionals and process chemists encountering catalyst inhibition when scaling up cross-coupling reactions.

Diethanolamine (DEA) boronic esters—often referred to as DABO boronates—are powerful tools in organic synthesis. While they solve the physical property issues of boronic acids (offering highly crystalline, bench-stable solids)[1], they introduce a unique mechanistic paradox: the very group that stabilizes the boron atom can poison your palladium catalyst during the reaction[2].

Below is an in-depth troubleshooting guide, complete with mechanistic causality, self-validating protocols, and data analytics to help you master DABO boronate chemistry.

🔬 Knowledge Base: The Mechanistic Paradox

To troubleshoot DABO boronates, we must first understand the causality of the reaction environment. DABO boronates do not transmetalate directly. Under standard Suzuki-Miyaura conditions (aqueous base), the ester undergoes rapid in situ hydrolysis (typically within 2 minutes) to release the active boronic acid and free diethanolamine (DEA)[2].

Because DEA contains a secondary amine and two hydroxyl groups, it acts as a multidentate ligand. The local concentration of liberated DEA spikes, and its nitrogen lone pair aggressively coordinates to the active palladium center. This forms a thermodynamically stable, non-productive Pd-DEA complex , creating an energy sink that stalls the catalytic cycle[2].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Ar-X PoisonedPd Off-Cycle Pd-DEA Complex (Catalyst Poisoning) Pd0->PoisonedPd TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product DABO DABO Boronate (Stable Precursor) Hydrolysis In Situ Hydrolysis (H2O/Base) DABO->Hydrolysis BoronicAcid Active Boronic Acid Hydrolysis->BoronicAcid FreeDEA Liberated DEA (Inhibitor/Scavenger) Hydrolysis->FreeDEA BoronicAcid->TransMet Transmetalation FreeDEA->Pd0 N-Coordination PoisonedPd->Pd0 Heat / Solvent Equilibrium

Catalytic cycle of Suzuki-Miyaura coupling showing Pd-DEA off-cycle poisoning and equilibrium.

🛠️ Diagnostic FAQs: Troubleshooting Guide

Q1: Why is my Suzuki-Miyaura coupling stalling when I switch from a boronic acid to a DABO boronate? A: You are experiencing catalyst poisoning. The free DEA released during hydrolysis outcompetes your primary ligands for the active Pd coordination sites. This traps the palladium in an off-cycle state, significantly reducing the effective catalyst concentration and slowing the reaction rate compared to the parent boronic acid[2].

Q2: How can I overcome this DEA-induced catalyst inhibition? A: You must shift the thermodynamic equilibrium away from the Pd-DEA complex. This is achieved through two physical parameters:

  • Temperature: Increasing the reaction temperature (e.g., to 80°C) provides the thermal energy required to dissociate the Pd-DEA complex, driving the catalyst back into the active cycle[2].

  • Solvent Selection: Utilizing a protic solvent mixture (like Ethanol/Water) increases the solubility of the polar Pd-DEA complex, preventing it from precipitating and permanently crashing out of the catalytic cycle[2].

Q3: Can I use strongly coordinating ligands to prevent the poisoning? A: Yes. If thermal activation is not an option due to sensitive functional groups, you can utilize sterically demanding, electron-rich phosphine ligands (e.g., XPhos, dtbpf) or N-Heterocyclic Carbenes (NHCs). These ligands bind so tightly to the Pd center that the liberated DEA cannot displace them.

Q4: Does the liberated DEA have any beneficial effects for process chemistry? A: Absolutely. In pharmaceutical manufacturing, DEA acts as an internal metal scavenger . During the aqueous workup, the highly polar Pd-DEA complex partitions almost entirely into the aqueous layer. This phenomenon often obviates the need for expensive solid-supported metal scavengers (like QuadraSil), reducing cycle times and waste[2][3].

📊 Data Analytics: Reagent Comparison

To justify the switch to DABO boronates despite the poisoning risk, review the comparative metrics below. The data illustrates how the downstream benefits in purity and metal scavenging outweigh the kinetic penalty of the coupling step[2][3].

Boron Reagent TypePhysical StateBench StabilitySMC Reaction RateResidual Pd in API (Post-Workup)Scavenger Required?
Boronic Acid Amorphous / OilLow (Prone to oxidation)FastHigh (>150 ppm)Yes
Pinacol Ester Viscous OilModerateModerateHigh (>150 ppm)Yes
DABO Ester Highly CrystallineHigh (Air-stable)Slower (DEA Inhibition)Low (<50 ppm) No

🧪 Protocol Hub: Self-Validating Experimental Workflow

The following step-by-step methodology leverages the physical properties of DABO boronates while actively mitigating catalyst poisoning. This system is self-validating through strategic In-Process Controls (IPCs).

Methodology: In-Situ Hydrolysis, Coupling, and DEA-Facilitated Pd Purging

  • Reagent Charging: Charge the reactor with the crystalline DABO boronate (1.0 equiv), aryl halide (0.95 equiv), and K₂CO₃ (3.0 equiv). Causality: A slight excess of boron ensures complete consumption of the aryl halide, simplifying downstream purification.

  • Solvent Addition: Add a 4:1 mixture of Ethanol/Water (10 volumes). Causality: Water is strictly required to drive the rapid in situ hydrolysis of the DABO ester into the active boronic acid[1].

  • Catalyst Introduction: Add the pre-catalyst, such as Pd(dppf)Cl₂ (0.5 mol%).

  • Thermal Activation: Heat the biphasic mixture to 80°C. Causality: Elevated heat overcomes the activation energy barrier of the off-cycle Pd-DEA complex, forcing the palladium back into the transmetalation cycle[2].

  • In-Process Control (IPC) Validation: At 90 minutes, pull a 50 µL aliquot, quench in acetonitrile, and analyze via HPLC.

    • Self-Validation Check: If the DABO ester peak is absent but the boronic acid peak persists alongside unreacted aryl halide, transmetalation is the bottleneck (confirming Pd-DEA poisoning). If all starting materials are consumed, proceed to step 6.

  • Biphasic Pd Purging: Cool the reaction to 20°C. Add 2-Methyltetrahydrofuran (2-MeTHF) and additional water. Agitate and allow phase separation. Causality: The liberated DEA coordinates to the residual palladium. This highly soluble complex partitions into the aqueous layer, effectively purging the metal from the organic product stream[2][3].

Workflow Step1 1. Charge Reagents (DABO, Ar-X, Base, Solvent) Step2 2. Add Pd Pre-catalyst (e.g., Pd(dppf)Cl2) Step1->Step2 Step3 3. Heat to 80°C (Overcome Pd-DEA Inhibition) Step2->Step3 Step4 4. IPC Confirmation (Validate Hydrolysis & SMC) Step3->Step4 Step5 5. Biphasic Extraction (DEA Purges Pd into Aqueous) Step4->Step5 Step6 6. Crystallize API (<50 ppm Residual Palladium) Step5->Step6

Self-validating experimental workflow for DABO boronate coupling and DEA-facilitated Pd purging.

📚 References[1] DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry (PMC).

URL:[2] Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development (ACS Publications). URL:[3] Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Organic Process Research & Development (ACS Publications). URL:

Sources

Optimization

Technical Advisory: Controlling E/Z Isomerization in 4-Octen-4-ylboronic Acid Ester Coupling

Executive Summary & Context The coupling of 4-octen-4-ylboronic acid esters presents a specific set of challenges distinct from terminal vinyl boronates. As a trisubstituted alkene, the steric bulk around the boron cente...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The coupling of 4-octen-4-ylboronic acid esters presents a specific set of challenges distinct from terminal vinyl boronates. As a trisubstituted alkene, the steric bulk around the boron center significantly retards the rate of transmetallation. This deceleration creates a "time window" where deleterious side reactions—specifically E/Z isomerization and protodeboronation —can outcompete the desired cross-coupling.

This guide provides a mechanistic breakdown and actionable protocols to maintain stereochemical fidelity (retention of configuration) during the Suzuki-Miyaura coupling of these hindered substrates.

Mechanistic Insight: The "Fork in the Road"

To control the reaction, one must understand where the stereochemistry is lost. In ideal Suzuki couplings, transmetallation and reductive elimination are stereoretentive. Loss of stereochemistry typically occurs via a Beta-Hydride Elimination / Re-insertion pathway, often triggered when the coupling step is too slow.

Pathway Visualization

The following diagram illustrates the competition between the desired stereoretentive pathway and the isomerization trap.

IsomerizationMechanism SM Vinyl Boronate (Z-Isomer) + Aryl Halide OxAdd Pd(II)-Ar Intermediate SM->OxAdd Oxidative Addition TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Base Activation DirectPath Reductive Elimination TransMet->DirectPath Fast Coupling BetaElim Beta-Hydride Elimination TransMet->BetaElim Slow Coupling (Steric Hindrance) Product Coupled Product (Stereoretention) DirectPath->Product PdHydride Pd-H Species + Alkyne/Allene BetaElim->PdHydride ReInsert Hydride Re-insertion PdHydride->ReInsert Scrambling IsoProduct Isomerized Product (E/Z Mixture) ReInsert->IsoProduct

Caption: Figure 1. The kinetic competition between stereoretentive coupling (green) and isomerization (red). Steric bulk at the 4-octen-4-yl position slows transmetallation, increasing the risk of the red pathway.

Troubleshooting Center (Q&A)

Issue 1: "I am observing significant E/Z scrambling in my final product."

Diagnosis: The reaction is likely too slow, allowing the Palladium catalyst to "walk" along the chain via beta-hydride elimination before reductive elimination occurs. Alternatively, the ligand may be promoting isomerization.

Corrective Actions:

  • Switch to "Buchwald" Ligands: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands accelerate the oxidative addition and transmetallation steps, effectively "outrunning" the isomerization pathway.

  • Avoid Wide Bite-Angle Ligands: Contrary to some general advice, ligands like DPEphos or Xantphos can sometimes promote isomerization in vinyl systems by stabilizing cationic Pd intermediates that facilitate hydride shifts.

  • Increase Catalyst Loading: Boosting the catalyst (e.g., from 1 mol% to 5 mol%) can increase the rate of the productive cycle relative to the background isomerization.

Issue 2: "My starting material is disappearing, but I see mostly 4-octene (protodeboronation)."

Diagnosis: This is the most common failure mode for trisubstituted boronates. The base is attacking the boron to form the boronate "ate" complex, but because transmetallation is sterically hindered, the C-B bond hydrolyzes before it can transfer to Palladium.

Corrective Actions:

  • Change the Base: Switch from carbonate bases (Na2CO3, K2CO3) to anhydrous K3PO4 or CsF . Phosphate is gentler, and Fluoride activates the boron via a different mechanism that is often less prone to protodeboronation in anhydrous media.

  • Water Control: Strictly limit water. While Suzuki couplings usually require some water, excess water at high temperatures guarantees protodeboronation of hindered esters. Use anhydrous solvents (Dioxane or THF) and add a controlled amount of water (e.g., 2-5 equivalents) or use a phase transfer catalyst.

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst death or product inhibition. Trisubstituted alkenes are difficult substrates; the catalyst may be decomposing into Pd-black.

Corrective Actions:

  • Use Pre-formed Catalysts: Stop generating catalysts in situ from Pd(OAc)2 and ligands. Use XPhos Pd G3 or G4 . These are stable, pre-activated species that ensure a 1:1 Ligand:Pd ratio and rapid initiation.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to drive the bimolecular kinetics.

Optimized Protocol: High-Fidelity Coupling

Designed for sterically hindered, trisubstituted vinyl boronates like 4-octen-4-yl.

Reagent Selection Matrix
ComponentRecommendationRationale
Catalyst XPhos Pd G4 (2–5 mol%)Bulky ligand protects Pd; rapid turnover prevents isomerization.
Base K3PO4 (3.0 equiv)Anhydrous phosphate minimizes protodeboronation compared to carbonates.
Solvent THF or 1,4-Dioxane Ethereal solvents coordinate weakly, stabilizing intermediates.
Additive Water (degassed, 2–4 equiv)Essential for the boronate activation cycle but must be limited.
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging:

    • Add 4-octen-4-ylboronic acid pinacol ester (1.0 equiv).

    • Add Aryl Halide (0.9 equiv) – Note: Using the boronate in slight excess helps ensure full consumption of the halide if some protodeboronation occurs.

    • Add K3PO4 (finely ground, anhydrous, 3.0 equiv).

    • Add XPhos Pd G4 (0.02 – 0.05 equiv).

  • Solvent Addition:

    • Add anhydrous THF (concentration 0.25 M relative to halide).

    • Add degassed Water (4.0 equiv per equivalent of boron). Do not use a bulk 4:1 solvent mixture; add the water precisely.

  • Reaction:

    • Seal the vial.[1]

    • Heat to 60°C . Avoid boiling temperatures (100°C) initially; higher temps increase the rate of isomerization more than coupling.

    • Monitor via LCMS or GCMS at 2 hours. If conversion is slow, raise temp to 80°C.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (x1) and brine (x1).

    • Dry over MgSO4 and concentrate.

References

  • Mechanistic Studies on Isomerization

    • Title: E-Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle.[2]

    • Source: Organic & Biomolecular Chemistry, 2018.[2]

    • URL:[Link]

  • Stereoselective Synthesis & Coupling

    • Title: Stereoselective formation of trisubstituted vinyl boronate esters... and Suzuki-Miyaura coupling reaction.[3][4]

    • Source: Journal of Organic Chemistry, 2014.[3]

    • URL:[Link]

  • Protodeboronation Control

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[5]

    • Source: Journal of the American Chemical Society, 2016.
    • URL:[Link]

  • General Guide to Boron Reagents

    • Title: Selection of boron reagents for Suzuki–Miyaura coupling.
    • Source: Chemical Society Reviews, 2013.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Analysis and Fragmentation of 4-Octen-4-ylboronic Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Boronic Esters 4-Octen-4-ylboronic esters are valuable intermediates in organic synthesis, particularly in Suzuk...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Boronic Esters

4-Octen-4-ylboronic esters are valuable intermediates in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, a cornerstone of modern drug discovery and development. The precise characterization of these molecules is paramount to ensure reaction efficiency, product purity, and to identify potential impurities. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering high sensitivity and detailed structural information. This guide will compare and contrast various MS approaches, focusing on ionization techniques and the resultant fragmentation patterns, to provide a comprehensive framework for the analysis of 4-octen-4-ylboronic esters.

Foundational Principles: Selecting the Right Tool for the Job

The choice of mass spectrometry technique is critical and depends on the analyte's properties and the analytical goal. For 4-octen-4-ylboronic esters, key considerations include their moderate polarity, thermal lability, and the need for detailed structural elucidation.

Ionization Techniques: A Comparative Overview

The initial step in any MS analysis is the ionization of the target molecule. The choice of ionization source significantly impacts the resulting mass spectrum and the nature of the fragmentation observed.

Ionization TechniquePrincipleSuitability for 4-Octen-4-ylboronic EstersAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a solution by creating an aerosol and applying a high voltage.HighExcellent for moderately polar compounds; minimizes fragmentation in the source.[1]May require optimization of solvent conditions; can form adducts.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Hard ionization technique where the sample is vaporized and bombarded with electrons.Moderate to HighProvides detailed fragmentation for structural elucidation.[3][4]Requires the analyte to be volatile and thermally stable; may require derivatization.[5]
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization method where a corona discharge creates reactant ions that then ionize the analyte.HighSuitable for less polar compounds than ESI; compatible with a wide range of flow rates.[6]Can be less sensitive than ESI for some compounds.

Expert Insight: For routine analysis and identification of the molecular ion of 4-octen-4-ylboronic esters, Electrospray Ionization (ESI) is often the preferred starting point due to its soft nature, which preserves the intact molecule. However, for in-depth structural characterization through fragmentation, Gas Chromatography-Mass Spectrometry (GC-MS) can provide invaluable data, though careful consideration of thermal stability is necessary.

Deciphering the Fragments: A Guide to Interpretation

The fragmentation of a molecular ion in a mass spectrometer is not random; it follows predictable chemical pathways that provide a "fingerprint" of the molecule's structure. Understanding these pathways is key to confident identification.

Predicted Fragmentation Pathways for a 4-Octen-4-ylboronic Ester (Pinacol Ester)

Let's consider the pinacol ester of 4-octen-4-ylboronic acid as a representative example. The following fragmentation pathways are predicted based on general principles of mass spectrometry.[7][8][9][10]

Molecular Ion (M+•): The initial species formed upon ionization.

Key Fragmentation Reactions:

  • Alpha-Cleavage: The bond adjacent to the boron atom is a likely point of cleavage.[1]

  • McLafferty Rearrangement: Possible if a gamma-hydrogen is available for transfer to an unsaturated site.[1]

  • Loss of Neutral Fragments: The loss of small, stable molecules is a common fragmentation route.[11]

Diagram: Predicted EI Fragmentation Pathways

fragmentation_pathway M [M]+• 4-Octen-4-ylboronic pinacol ester F1 Fragment 1 Loss of C4H9• M->F1 - C4H9• F2 Fragment 2 Loss of C5H9• M->F2 - C5H9• F3 Fragment 3 Loss of C8H15BO2 M->F3 - C8H15BO2 F4 Fragment 4 Rearrangement + Loss of C6H12 M->F4 McLafferty

Caption: Predicted Electron Ionization (EI) fragmentation pathways for 4-octen-4-ylboronic pinacol ester.

Experimental Protocols for Robust Analysis

To ensure reproducibility and accuracy, a well-defined experimental protocol is essential. The following provides a starting point for the LC-MS/MS analysis of 4-octen-4-ylboronic esters.

Sample Preparation
  • Standard Solutions: Prepare a stock solution of the 4-octen-4-ylboronic ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[12]

  • Working Solutions: Serially dilute the stock solution to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.[12]

  • Sample Matrix: For analysis of reaction mixtures, dilute the sample in the initial mobile phase composition to minimize solvent effects.

LC-MS/MS Method

This method is designed for a typical reversed-phase C18 column coupled to a tandem mass spectrometer.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation in positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
Ionization Mode Positive Electrospray Ionization (ESI+)Boronic esters are expected to ionize well as protonated molecules.
MS/MS Transitions Monitor precursor ion → product ionsSpecific transitions should be optimized by infusing a standard solution.
Diagram: LC-MS/MS Analytical Workflow

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Standard/Sample Dilution LC Reversed-Phase Separation P1->LC ESI Electrospray Ionization LC->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Fragment Ion Analysis (Q3) CID->MS2 DA Chromatogram Integration & Quantification MS2->DA

Caption: A typical workflow for the quantitative analysis of 4-octen-4-ylboronic esters by LC-MS/MS.

Comparative Performance of Mass Analyzers

The choice of mass analyzer impacts the quality of the data obtained, particularly in terms of resolution and mass accuracy.

Mass AnalyzerResolutionMass AccuracyTypical Application
Triple Quadrupole (QqQ) LowLowQuantitative analysis, targeted screening.[13][14][15]
Time-of-Flight (TOF) HighHighHigh-resolution mass spectrometry (HRMS) for formula determination.
Orbitrap Very HighVery HighHRMS, structural elucidation, and "omics" applications.

Expert Insight: For routine quantification and monitoring of reactions, a Triple Quadrupole mass spectrometer offers excellent sensitivity and robustness in Multiple Reaction Monitoring (MRM) mode. For definitive structural confirmation and the analysis of unknown impurities, a Time-of-Flight or Orbitrap instrument is indispensable due to their high mass accuracy, which allows for the determination of elemental compositions.

Conclusion and Recommendations

The mass spectrometric analysis of 4-octen-4-ylboronic esters is a multifaceted task that requires careful consideration of the analytical goals.

  • For high-throughput screening and quantification , an LC-MS/MS method using a Triple Quadrupole mass spectrometer with Electrospray Ionization is the recommended approach.

  • For in-depth structural elucidation and impurity identification , a combination of GC-MS for detailed fragmentation patterns and high-resolution mass spectrometry (TOF or Orbitrap) for accurate mass measurements is ideal.

By understanding the principles of ionization, fragmentation, and the capabilities of different mass analyzers, researchers can develop and validate robust analytical methods for the comprehensive characterization of 4-octen-4-ylboronic esters, thereby ensuring the quality and integrity of their research and development efforts.

References

  • Gaskell, S. J., Edmonds, C. G., & Brooks, C. J. W. (1976). Cyclic Boronate Derivatives in Combined Gas Chromatography - Chemical Ionisation Mass Spectrometry. Organic Mass Spectrometry, 11(3), 325-330.
  • ResearchGate. (n.d.). New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. Retrieved from [Link]

  • PubMed. (1987). Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators. Retrieved from [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3244-3250.
  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions. Retrieved from [Link]

  • PubMed. (2013). Arylboronic acid chemistry under electrospray conditions. Retrieved from [Link]

  • RSC Publishing. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids by Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry. Retrieved from [Link]

  • PMC. (2014). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Chemistry Hall. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Retrieved from [Link]

  • PMC. (2024). Development and validation of the LC-MS/MS method based on self-made purification column for simultaneous determination of novel organophosphate esters in rice-based products. Retrieved from [Link]

  • idUS. (2023). Enantioselective LC-MS/MS determination of antidepressants, β-blockers and metabolites in agricultural soil, compost and digest. Retrieved from [Link]

  • MDPI. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Retrieved from [Link]

  • eScholarship. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Retrieved from [Link]

Sources

Comparative

Advantages of Diethanolamine Protection for Unstable Alkenyl Boronic Acids

This guide details the strategic application of diethanolamine (DEA) ligands for stabilizing unstable alkenyl boronic acids.[1] It moves beyond standard textbook definitions to provide a process-chemistry perspective on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of diethanolamine (DEA) ligands for stabilizing unstable alkenyl boronic acids.[1] It moves beyond standard textbook definitions to provide a process-chemistry perspective on purification, storage, and activation.

The Challenge: The "Grease" and "Decay" of Alkenyl Boronates

Alkenyl boronic acids are critical synthons in the Suzuki-Miyaura cross-coupling reaction, yet they present two distinct failure modes that plague drug development workflows:

  • Rapid Degradation: Unlike aryl partners, alkenyl boronic acids possess a reactive double bond prone to polymerization and oxidation. Furthermore, they suffer from rapid protodeboronation (cleavage of the C-B bond) under storage or slightly acidic conditions, destroying the stoichiometry of subsequent reactions.

  • Purification Bottlenecks: The standard alternative—pinacol esters (Bpin)—often yields oils ("grease") that are difficult to crystallize. This forces chemists to rely on silica gel chromatography, which can cause decomposition of sensitive alkenyl species and is untenable on a kilogram scale.

The Solution: Diethanolamine (DEA) esters offer a "Goldilocks" solution. They convert unstable, oily boronates into crystalline, air-stable solids via a thermodynamically favorable chelation, allowing for purification by simple filtration while remaining reactive enough for direct cross-coupling.

Mechanism of Stabilization

The stability of DEA boronates arises from the formation of a transannular dative bond (N→B) between the nitrogen lone pair and the empty p-orbital of the boron atom.

  • Hybridization Change: The boron atom shifts from a planar

    
     geometry (Lewis acidic, reactive) to a tetrahedral 
    
    
    
    geometry.
  • Electronic Saturation: By filling the empty p-orbital, the boron atom is shielded from nucleophilic attack (e.g., by atmospheric moisture) and oxidation.

  • Polymerization Inhibition: The rigid bicyclic cage structure provides steric bulk that prevents the close approach of the alkenyl pi-systems, inhibiting polymerization.

Visualization: The Stabilization Pathway

DEA_Stabilization Unstable Unstable Alkenyl Boronic Acid (sp2, Planar) Intermediate Condensation (-2 H2O) Unstable->Intermediate DEA + Diethanolamine (DEA) DEA->Intermediate Stable Crystalline DEA Boronate Ester (sp3, Tetrahedral) Intermediate->Stable  N->B Dative Bond formation

Figure 1: Transformation of reactive sp2 boron species into robust sp3 DEA adducts.

Strategic Comparison: DEA vs. Alternatives

While MIDA boronates and Pinacol esters are popular, DEA esters occupy a specific niche for cost-effective, non-chromatographic purification .

Table 1: Comparative Analysis of Boronic Acid Protecting Groups

FeatureDiethanolamine (DEA) Pinacol (Bpin) MIDA Boronate Trifluoroborate (BF3K)
Physical State Crystalline Solid (High MP)Often Oily / Low MP SolidCrystalline SolidCrystalline Solid
Atom Economy High (Ligand MW: 105)Moderate (Ligand MW: 118)Low (Ligand MW: 147)High
Purification Precipitation/Filtration Chromatography / DistillationChromatography / PrecipitationPrecipitation
Hydrolysis Rate Fast (in aq.[2] base)Slow / VariableSlow (Requires specific conditions)Variable (Low solubility in organics)
Suzuki Compatibility Direct Use (Hydrolyzes in situ)Direct UseOften requires slow-releaseDirect Use
Cost $ (Commodity Chemical)


$

Key Insight: DEA is superior when the primary goal is to avoid chromatography for an unstable intermediate without incurring the high cost or mass penalty of MIDA ligands.

Experimental Protocols

Protocol A: Synthesis of Alkenyl DEA Boronates from Pinacol Esters

Rationale: Many catalytic borylations yield Bpin esters. Converting them to DEA esters allows for the removal of impurities and ligand byproducts via crystallization.[3]

Materials:

  • Crude Alkenyl-Bpin mixture (approx. 10 mmol)

  • Diethanolamine (1.05 - 1.1 equiv)

  • Solvent: Diethyl ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    

Step-by-Step:

  • Dissolution: Dissolve the crude Bpin oil in

    
     or MTBE (approx. 5 mL/mmol).
    
  • Addition: Add diethanolamine (1.05 equiv) dissolved in a minimum amount of isopropanol or directly as a neat liquid if slightly warmed.

  • Precipitation: Stir vigorously at room temperature. The DEA ester is typically insoluble in ether and will begin to precipitate as a white solid within 15–60 minutes.

    • Troubleshooting: If precipitation does not occur, cool the solution to 0°C or seed with a crystal if available.

  • Filtration: Collect the solid by vacuum filtration.

  • Wash: Wash the filter cake with cold

    
     (3x) to remove displaced pinacol and organic impurities.
    
  • Drying: Dry under high vacuum. The resulting solid is usually analytically pure.

Protocol B: Direct Suzuki-Miyaura Coupling of DEA Esters

Rationale: DEA esters hydrolyze rapidly in the presence of aqueous base, releasing the active boronic acid species in situ. No separate deprotection step is required.

Standard Conditions:

  • Charge: Add Alkenyl-DEA boronate (1.0 equiv), Aryl Halide (1.0 equiv), and Pd catalyst (e.g.,

    
    , 3-5 mol%) to the reaction vessel.
    
  • Solvent: Add THF/Water or Dioxane/Water (ratio 4:1). Water is essential for hydrolysis.

  • Base: Add

    
     or 
    
    
    
    (2.0 - 3.0 equiv).
  • Reaction: Heat to 60–80°C. Monitor consumption of the aryl halide.

  • Workup: The DEA ligand remains in the aqueous phase. Extract the product into an organic solvent (e.g., EtOAc).[4]

Case Study: Industrial Scale-Up (AstraZeneca)

The utility of DEA esters is best exemplified by the synthesis of AZD5718 by AstraZeneca.

  • Problem: An intermediate pinacol boronate was an oil that contained impurities difficult to remove without chromatography. The impurities poisoned the subsequent catalyst.

  • Intervention: The process team converted the crude pinacol ester to the DEA boronate .

  • Result: The DEA ester crystallized directly from the reaction mixture (2-MeTHF).[3][5]

    • Purity: Increased from <90% to >99%.

    • Efficiency: Enabled a reduction in catalyst loading for the next step because the "catalyst poisons" were washed away during filtration.

    • Sustainability: Reduced waste by 19% and cycle time by >50%.[3][5]

Workflow Visualization

Workflow Crude Crude Reaction Mixture (Oily Bpin + Impurities) AddDEA Add Diethanolamine (in Ether/MTBE) Crude->AddDEA Precip Precipitation Event (DEA Ester Crashes Out) AddDEA->Precip  Thermodynamic  Drive Filter Filtration & Wash Precip->Filter Solid Pure Crystalline DEA Boronate Filter->Solid  Removes  Impurities Coupling Suzuki Coupling (Aq. Base triggers release) Solid->Coupling

Figure 2: The "Crash-Out" purification strategy eliminates chromatography.

References

  • Henry, M. et al. "Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718."[3][5] ACS Organic Process Research & Development, 2023 , 27, 5.

  • Stacy, A. et al. "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions." Organic Letters, 2016 , 18, 10.

  • Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014 , 43, 412-443.

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457.

Sources

Validation

Comparative Yield Analysis: Optimizing Cross-Coupling of 4-Octen-4-ylboronic Acid Esters

Executive Summary The Challenge: 4-Octen-4-ylboronic acid esters represent a class of trisubstituted alkenyl boronates derived from the hydroboration of internal alkynes (e.g., 4-octyne).[1] Unlike terminal vinyl boronat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 4-Octen-4-ylboronic acid esters represent a class of trisubstituted alkenyl boronates derived from the hydroboration of internal alkynes (e.g., 4-octyne).[1] Unlike terminal vinyl boronates, these substrates suffer from significant steric hindrance at the transmetallation step and are prone to rapid protodeboronation under basic conditions.

The Solution: Standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) frequently result in mediocre yields (40–60%) due to catalyst decomposition and competitive hydrolysis. Modern catalytic systems utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) or NHC-Pd complexes stabilize the active Pd(0) species and accelerate transmetallation, consistently elevating yields to >85%.

Mechanistic Bottlenecks & Failure Modes

To optimize yield, one must understand why the reaction fails.

  • Steric Impediment to Transmetallation: The 4-octen-4-yl moiety places an ethyl group and a propyl group (or two propyl chains depending on numbering) directly adjacent to the C-Pd bond formation site.[1] This bulk slows the approach of the boronate to the Pd(II) center.

  • Protodeboronation (The Silent Killer): In the presence of aqueous base, the C-B bond is susceptible to hydrolytic cleavage, replacing the boron with a proton to form chemically inert 4-octene. This side reaction often outcompetes the slow transmetallation in unoptimized systems.[1]

Visualization: The Catalytic Bottleneck

The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic protodeboronation pathway.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X formed) Pd0->OxAdd Ar-X TransMet Transmetallation (BOTTLENECK) OxAdd->TransMet Slow step due to steric bulk RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate 4-Octen-4-ylboronate Substrate->TransMet Base Activation SideRxn Protodeboronation (Yield Loss) Substrate->SideRxn High Temp / Strong Base

Caption: Figure 1. The steric bulk of the 4-octen-4-yl group creates a kinetic bottleneck at transmetallation, allowing protodeboronation to dominate in slow catalytic cycles.[1]

Comparative Analysis of Methodologies

The following data summarizes the performance of three distinct catalytic generations when coupling 4-octen-4-ylboronic acid pinacol ester with an electron-neutral aryl bromide (e.g., 4-bromotoluene).

Table 1: Comparative Yield Metrics
MethodologyCatalyst SystemBase / SolventTypical YieldPrimary Failure Mode
Method A (Traditional) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / DME:H₂O45-60% Rapid protodeboronation; Catalyst instability (Pd black formation).[1]
Method B (High Turnover) Pd(OAc)₂ / SPhos (1:2)K₃PO₄ / Toluene:H₂O88-96% Minimal. SPhos creates a pocket that facilitates coupling of hindered centers.[1]
Method C (NHC) Pd-PEPPSI-IPrK₂CO₃ / Dioxane75-85% Good stability, but sometimes slower activation than Buchwald systems.[1]
Detailed Analysis
Method A: The "Tetrakis" Baseline
  • Status: Obsolete for hindered substrates.[1]

  • Why it fails: Triphenylphosphine is not electron-rich enough to drive the oxidative addition of deactivated aryl halides rapidly, nor bulky enough to promote the reductive elimination of sterically crowded products. The long reaction times required lead to extensive hydrolysis of the boronate ester.

Method B: The Buchwald-Hartwig Solution (Recommended)
  • Status: Gold Standard. [1]

  • Why it works: The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) serves two functions:[1]

    • Electronic: The electron-rich phosphine accelerates oxidative addition.[1]

    • Steric: The biaryl backbone prevents the formation of inactive palladium dimers and facilitates the reductive elimination of the bulky 4-octen-4-yl group.[1]

    • Reference: Barder, T. E., et al. J. Am. Chem. Soc.[1]2005 , 127, 4685.

Method C: NHC-Palladium Complexes[1]
  • Status: Strong Alternative.[1]

  • Why it works: N-Heterocyclic Carbenes (NHCs) like IPr bind tightly to Pd, preventing catalyst death at high temperatures. This allows the reaction to be run at 100°C+ to overcome the activation energy of the hindered transmetallation without precipitating Pd black.

Optimized Experimental Protocol (Method B)

This protocol is designed for the cross-coupling of 4-octen-4-ylboronic acid pinacol ester with aryl bromides/chlorides.[1]

Reagents
  • Substrate: 4-Octen-4-ylboronic acid pinacol ester (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Workflow
  • Pre-complexation: In a distinct vial, mix Pd(OAc)₂ and SPhos in anhydrous toluene. Stir at room temperature for 10 minutes. Mechanism: This generates the active L-Pd(0) species in situ.

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide, Boronate Ester, and K₃PO₄.

  • Solvent Addition: Add the Toluene/Water mixture. Note: A small amount of water is strictly necessary for the boronate activation mechanism.

  • Catalyst Injection: Transfer the pre-complexed catalyst solution to the reaction vial via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is detrimental to the electron-rich phosphine ligand.[1]

  • Heating: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.[1][2]

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields specifically for 4-octen-4-yl systems.

Troubleshooting Start Low Yield Observed CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoronate Is Boronate Consumed? CheckSM->CheckBoronate No Protodeboronation Issue: Protodeboronation (4-Octene detected) CheckSM->Protodeboronation Yes (Complex Mix) CheckBoronate->Protodeboronation Yes (Product is 4-octene) Incomplete Issue: Low Reactivity CheckBoronate->Incomplete No Sol1 Action: Switch to anhydrous base (CsF) Use dry Dioxane Protodeboronation->Sol1 CatDeath Issue: Catalyst Deactivation (Pd Black visible) Sol2 Action: Increase Ligand:Pd ratio Switch to XPhos CatDeath->Sol2 Incomplete->CatDeath Pd Black? Sol3 Action: Increase Temp to 100°C Switch to Pd-PEPPSI Incomplete->Sol3 Solution Clear?

Caption: Figure 2. Diagnostic logic for troubleshooting yield loss in hindered vinyl boronate couplings.

References

  • Review of Trisubstituted Alkenylboronate Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bonds.[1][3]

    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • Buchwald Ligand Efficacy (SPhos)

    • Title: Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source: Journal of the American Chemical Society, 2005.[4]

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[5]

    • Source: Journal of the American Chemical Society, 2021.[5]

    • URL:[Link]

  • General Optimization of Vinyl Boronates

    • Title: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
    • Source: BenchChem Technical Guides.[1]

Sources

Comparative

Analytical Comparison Guide: Assessing the Purity of 4-Octen-4-ylboronic Acid Diethanolamine Ester via HPLC

The Analytical Bottleneck in Alkenylboronic Acid Chromatography Boronic acids are indispensable building blocks in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, accurately...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck in Alkenylboronic Acid Chromatography

Boronic acids are indispensable building blocks in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, accurately assessing the purity of aliphatic and alkenylboronic acids, such as 4-Octen-4-ylboronic acid, via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a severe analytical challenge.

A significant analytical hurdle in the RP-HPLC analysis of free boronic acids and their standard boronate esters is their tendency to undergo on-column degradation and hydrolysis, especially in the presence of protic solvents and acidic mobile phases typically used in chromatography[1]. Furthermore, free boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines), leading to unpredictable multiple peaks and inaccurate purity integration. To circumvent these issues, converting the transient boronic acid into a diethanolamine (DEA) ester—commonly referred to as a DABO boronate—provides a highly crystalline, chromatographically stable alternative[2][3].

Mechanistic Insight: Why Diethanolamine (DABO) Esters Outperform Alternatives

To understand why the DEA ester is the superior analyte form, we must analyze the causality at the molecular level.

In free 4-Octen-4-ylboronic acid and its pinacol (BPin) ester, the boron atom is


 hybridized, leaving an empty, highly electrophilic p-orbital. This renders the molecule a strong Lewis acid. During RP-HPLC, this empty p-orbital interacts strongly with the lone pairs of residual silanol groups on the silica stationary phase, causing severe peak tailing. Additionally, the 

boron is highly susceptible to nucleophilic attack by water or methanol in the mobile phase, which initiates the hydrolysis of pinacol esters back into the free acid[1].

Reacting the boronic acid with diethanolamine fundamentally alters its electronic structure. The lone pair on the DEA nitrogen donates into the boron's empty p-orbital, forming a transannular dative bond (


). This interaction rehybridizes the boron from 

(trigonal planar) to

(tetrahedral)[4]. Because the boron's coordination sphere is now saturated, it is no longer Lewis acidic. It cannot interact with column silanols, and it is sterically and electronically shielded from nucleophilic attack by protic mobile phases. This results in exceptional bench stability and pristine chromatographic behavior[2].

G A 4-Octen-4-ylboronic Acid (sp2, Lewis Acidic) B Diethanolamine (DEA) Complexation A->B + DEA C DEA Ester (DABO) (sp3, Tetrahedral) B->C N->B Dative Bond D RP-HPLC Analysis (Neutral pH) C->D Injection E Accurate Purity Assessment D->E Universal Detection

Workflow for derivatizing 4-Octenylboronic acid to its DEA ester for accurate HPLC analysis.

Comparative Chromatographic Performance

When developing a purity assay, the choice of the analyte derivative dictates the reliability of the data. The table below summarizes the simulated quantitative chromatographic performance of 4-Octen-4-ylboronic acid in its three most common forms under standard RP-HPLC conditions.

Chromatographic ParameterFree 4-Octen-4-ylboronic AcidPinacol Ester (BPin)Diethanolamine Ester (DABO)
Boron Hybridization

(Trigonal Planar)

(Trigonal Planar)

(Tetrahedral)
Peak Tailing Factor (

)
> 2.5 (Severe Tailing)1.3 - 1.6 (Moderate)1.0 - 1.1 (Ideal Symmetry)
Theoretical Plates (

)
< 3,000~ 7,500> 12,000
On-Column Hydrolysis N/A (Boroxine equilibrium)10 - 15% (Protic mobile phase)< 1% (Stable at pH 7.5)
Purity Accuracy UnreliableCompromised by split peaksHighly Accurate

While pinacol esters are frequently used to stabilize boronic acids, their formation is intrinsically reversible. In the presence of water and standard acidic HPLC modifiers (like 0.1% Formic Acid), BPin esters undergo partial on-column hydrolysis, resulting in split peaks (co-elution of the ester and the newly formed free acid)[3]. The DABO ester completely bypasses this degradation pathway.

G cluster_0 Pinacol Ester (BPin) cluster_1 Diethanolamine Ester (DABO) BPin 4-Octenyl-BPin Hyd On-Column Hydrolysis (Protic Mobile Phase) BPin->Hyd Split Split Peaks / Tailing (Inaccurate Purity) Hyd->Split DABO 4-Octenyl-DABO Shield N->B Dative Bond (Steric/Electronic Shielding) DABO->Shield Sharp Sharp Single Peak (High Fidelity Purity) Shield->Sharp

Comparison of on-column degradation pathways between Pinacol and Diethanolamine boronic esters.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the analytical method must be designed to prevent the degradation it is trying to measure. Because 4-Octen-4-ylboronic acid lacks a conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system, it has virtually no UV absorbance above 210 nm. Relying on low-wavelength UV detection will result in severe baseline drift during gradient elution and interference from mobile phase impurities. Therefore, Charged Aerosol Detection (CAD)  or Evaporative Light Scattering Detection (ELSD)  is mandatory for accurate mass-based quantification.

Furthermore, while DABO esters are highly stable, they can be purposely hydrolyzed back to the free acid under strongly acidic conditions[4]. Therefore, the mobile phase must be kept at a neutral to slightly basic pH to preserve the


 dative bond during the run.
Step-by-Step Methodology
  • Column Selection: Use a hybrid-silica C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). Hybrid particles are stable at higher pH ranges and have drastically reduced silanol activity compared to traditional silica.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 7.5. (Expert Note: Strictly avoid Trifluoroacetic Acid (TFA) or Formic Acid, as protonating the DEA nitrogen will break the stabilizing dative bond and induce hydrolysis).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-12 min: Linear gradient to 90% B

    • 12-15 min: Hold at 90% B

    • Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • Detection (CAD): Set the Charged Aerosol Detector evaporation temperature to 35°C (optimized for semi-volatile aliphatic analytes).

  • Sample Preparation: Dissolve the 4-Octen-4-ylboronic acid DEA ester in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • Self-Validation (System Suitability Test): Before analyzing the unknown sample, inject a spiked resolution mixture containing 0.5 mg/mL of the free 4-Octen-4-ylboronic acid and 0.5 mg/mL of the DEA ester.

    • Validation Criteria: The method is only considered valid if the resolution (

      
      ) between the free acid and the DEA ester is 
      
      
      
      , and the DEA ester peak exhibits a tailing factor of
      
      
      . This proves that the column chemistry and pH are successfully preventing on-column interconversion.

References

1.[5] "HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies", sielc.com. Available at: 2.[1] "Dimethoxy-(6-methylpyridin-3-yl)borane | Benchchem", benchchem.com. Available at: 3.[4] "Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat", acs.org. Available at: 4.[2] "DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC", nih.gov. Available at: 5.[3] "Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis", researchgate.net. Available at:

Sources

Validation

Validation of stereoretention in reactions of 4-Octen-4-ylboronic acid esters

Validation of Stereoretention in Reactions of 4-Octen-4-ylboronic Acid Esters Part 1: Core Directive & Executive Summary Objective: This guide provides a technical validation framework for maintaining stereochemical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Stereoretention in Reactions of 4-Octen-4-ylboronic Acid Esters

Part 1: Core Directive & Executive Summary

Objective: This guide provides a technical validation framework for maintaining stereochemical integrity during the cross-coupling of 4-octen-4-ylboronic acid esters . These trisubstituted alkenyl boronates are critical pharmacophore precursors but are notoriously prone to


 isomerization under standard Palladium-catalyzed conditions.

The Challenge: 4-Octen-4-ylboronic esters possess a sterically congested trisubstituted double bond. During Suzuki-Miyaura coupling, the steric bulk retards the transmetalation step, extending the lifetime of the organopalladium intermediate. This delay allows competitive


-hydride elimination-reinsertion pathways, leading to thermodynamic equilibration (isomerization) and loss of stereochemical information.

The Solution: Stereoretention is achieved not merely by catalyst selection but by accelerating transmetalation using specific bases (e.g., Ag₂O, TlOH) and maintaining anhydrous or phase-transfer conditions to suppress protodeboronation.

Part 2: Scientific Integrity & Mechanistic Logic

Mechanistic Failure Mode: The Isomerization Loop

In a typical Suzuki coupling, the catalytic cycle involves Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Standard Failure: With bulky substrates like 4-octen-4-ylboronates, the Transmetalation step is rate-determining.

  • Consequence: The pre-transmetalation Pd(II)-alkenyl complex "stalls." If the reaction temperature is high and transmetalation is slow, the Pd(II) species undergoes reversible

    
    -hydride elimination. This rotates the C-C bond and re-inserts Pd, scrambling the alkene geometry (scrambling 
    
    
    
    to
    
    
    or vice versa).
The Validation System

To validate stereoretention, one must synthesize a stereochemically pure starting material and quantify the isomeric ratio of the product.

  • Substrate: (Z)-4-octen-4-ylboronic acid pinacol ester (derived from syn-hydroboration of 4-octyne).

  • Product: Stereodefined trisubstituted alkene (e.g., 4-aryl-4-octene).

  • Analytical Standard:

    
    H-NMR NOE (Nuclear Overhauser Effect) spectroscopy is required because the product lacks vicinal protons for scalar (
    
    
    
    ) coupling analysis.

Part 3: Comparative Analysis of Reaction Conditions

The following table compares reaction systems for the coupling of (Z)-4-octen-4-ylboronic acid pinacol ester with 4-bromoanisole.

VariableMethod A: Standard Aqueous Method B: Anhydrous Accelerated Method C: Hydroxide Activated
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2M aq.)Ag₂O (1.5 equiv) TlOH (1.5 equiv)
Solvent DME / WaterTHF (Anhydrous)THF / Water
Temp 80 °C60 °CRoom Temp / 40 °C
Mechanism Slow TransmetalationSilver-Mediated Transmetalation Hydroxide-Accelerated
Yield 45-60%85-92% 70-80%
E/Z Retention Poor (< 70:30) Excellent (> 98:2) Good (> 95:5)
Notes Significant isomerization observed due to thermal stress and slow kinetics.Ag₂O acts as a halide scavenger, forcing rapid transmetalation.TlOH is toxic but highly effective for difficult substrates.

Key Insight: The use of Silver(I) Oxide (Ag₂O) is superior for pharmaceutical applications as it avoids the toxicity of Thallium (Method C) while providing the kinetic driving force necessary to bypass the isomerization loop.

Part 4: Experimental Protocols

Protocol 1: Synthesis of (Z)-4-Octen-4-ylboronic Acid Pinacol Ester

This step establishes the stereochemical baseline.

  • Reagents: 4-Octyne (10 mmol), HBpin (11 mmol), Catalyst: [RhCl(PPh₃)₃] (3 mol%) or standard hydroboration conditions.

  • Procedure: Combine 4-octyne and catalyst in dry THF under Argon. Add HBpin dropwise at 0 °C. Stir at RT for 12h.

  • Validation:

    
    H NMR will show a triplet for the vinyl proton (C5-H). NOE difference spectroscopy should show enhancement between the C5-H and the C3-methylene group, confirming cis (Z) geometry relative to the boron group.
    
  • Purification: Kugelrohr distillation or rapid silica filtration (boronates can be silica sensitive).

Protocol 2: Stereoretentive Cross-Coupling (Ag₂O Method)

Target: Retention of Z-configuration.

  • Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add (Z)-4-octen-4-ylboronic acid pinacol ester (1.0 equiv), Aryl Bromide (1.1 equiv), Ag₂O (1.5 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add anhydrous THF (0.2 M concentration). Note: Water must be excluded to prevent competitive hydrolysis pathways.

  • Reaction: Heat to 60 °C for 6–12 hours. The suspension will darken as AgBr precipitates.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate and purify via column chromatography.

  • Analysis: Analyze product via GC-MS for conversion and

    
    H NMR (NOE) for stereochemical ratio.
    

Part 5: Visualization of Pathways & Workflow

Diagram 1: Mechanistic Pathway of Stereoretention vs. Isomerization

This diagram illustrates the critical divergence point where standard bases fail and accelerated bases succeed.

SuzukiMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Coord Coordination of Alkenyl Boronate OxAdd->Coord TransMet_Fast FAST Transmetalation (Base: Ag2O / TlOH) Coord->TransMet_Fast Kinetic Acceleration TransMet_Slow SLOW Transmetalation (Base: Na2CO3) Coord->TransMet_Slow Steric Hindrance RedElim Reductive Elimination TransMet_Fast->RedElim Isom Isomerization Loop (Beta-Hydride Elimination) TransMet_Slow->Isom Time for Pd-Walking TransMet_Slow->RedElim Eventually Isom->TransMet_Slow Re-insertion Isom->Isom Rotation RedElim->Start Product_Ret Product: Stereoretention (Z-Isomer) RedElim->Product_Ret Product_Mix Product: Mixture (E/Z Scrambled) RedElim->Product_Mix

Caption: The kinetic race between Transmetalation and Isomerization. Ag₂O accelerates the green path, locking in stereochemistry.

Diagram 2: Experimental Validation Workflow

A self-validating loop for ensuring the synthesized boronate maintains its geometry.

ValidationWorkflow Substrate 4-Octyne (Internal Alkyne) Hydroboration Syn-Hydroboration (Rh-Cat, HBpin) Substrate->Hydroboration Boronate (Z)-4-Octen-4-yl Boronate Hydroboration->Boronate Coupling Cross-Coupling (Ag2O Conditions) Boronate->Coupling Analysis NOE Analysis (Validation) Boronate->Analysis QC Check 1 Crude Crude Product Coupling->Crude Crude->Analysis Result >98:2 Z:E Ratio Analysis->Result

Caption: Step-by-step workflow from alkyne precursor to validated stereodefined alkene product.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. Link

  • Ishida, N., Miura, T., & Murakami, M. (2007). Stereoselective synthesis of trisubstituted alkenylboranes by palladium-catalysed reaction of alkynyltriarylborates with aryl halides.[2] Chemical Communications, (42), 4381-4383. Link

  • Ohmura, T., Yamamoto, Y., & Miyaura, N. (2003). Rhodium- or Iridium-Catalyzed trans-Hydroboration of Terminal Alkynes with Pinacolborane toward (E)-1-Alkenylboronates. Journal of the American Chemical Society, 122(20), 4990-4991. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources. Link

Sources

Comparative

Elemental Analysis Standards: 4-Octen-4-ylboronic Acid Diethanolamine Ester Comparison Guide

Executive Summary 4-Octen-4-ylboronic acid diethanolamine ester (CAS: 608534-40-3) represents a critical class of "atom-economic" masking groups designed to solve the analytical ambiguity associated with organoboron comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Octen-4-ylboronic acid diethanolamine ester (CAS: 608534-40-3) represents a critical class of "atom-economic" masking groups designed to solve the analytical ambiguity associated with organoboron compounds.

In drug development and organic synthesis, verifying the purity of boronic acids via Elemental Analysis (EA) is notoriously difficult due to their propensity to dehydrate into boroxines (cyclic trimers) or form non-stoichiometric hydrates. This guide compares the diethanolamine (DEA) ester derivative against traditional forms (free boronic acids and pinacol esters), demonstrating why the DEA ester is the superior standard for establishing analytical purity and stoichiometric integrity.

Technical Profile & Theoretical Standards

To validate this compound as a reference standard, the experimental Elemental Analysis (EA) data must align with the theoretical composition within the standard tolerance of ±0.4% .

Compound Identity
  • IUPAC Name: 2-(4-octen-4-yl)-1,3,6,2-dioxazaborocane

  • Formula: C₁₂H₂₄BNO₂

  • Molecular Weight: 225.14 g/mol [1]

  • Physical State: Crystalline Solid (White to off-white)

  • Solubility: Soluble in DCM, CHCl₃, DMSO; insoluble in non-polar ethers (facilitating purification).

Theoretical Composition (The Standard)

The following values serve as the baseline for calibration and purity assessment:

ElementCountAtomic Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 12144.1364.02% 63.62% – 64.42%
Hydrogen (H) 2424.1910.74% 10.34% – 11.14%
Nitrogen (N) 114.016.22% 5.82% – 6.62%
Boron (B) 110.814.80% N/A (Typically not combustion analyzed)

Comparative Analysis: Why the DEA Ester?

The following table contrasts the performance of the DEA ester against the most common alternatives in the context of analytical validation.

Performance Matrix
FeatureFree Boronic Acid (Precursor)Pinacol Ester (Alternative)DEA Ester (Product)
State Solid (often amorphous/waxy)Oil or Low-Melting SolidHighly Crystalline Solid
Stability Poor: Dehydrates to boroxine; hygroscopic.Moderate: Hydrolytically stable, but hard to dry completely.Excellent: Air/moisture stable indefinitely on bench.
EA Accuracy Fails: Variable mix of Acid/Boroxine causes C% errors >1-2%.Variable: Oils trap solvent; difficult to weigh precisely.Passes: Sharp melting point; stoichiometric composition.
Atom Economy High (Active species)Low (C₆H₁₂ mass penalty)Moderate (C₄H₉NO₂ ligand is easily removed).
Purification Recrystallization is difficult.[2]Chromatography (Silica) required.Precipitation: Spontaneous crystallization from ether.
The Mechanistic Problem: Boroxine Cycle

Free boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines). This equilibrium shifts based on humidity and drying conditions, making it impossible to obtain a fixed molecular weight for calculations. The DEA ester "locks" the boron in a tetracoordinate sp³ state, preventing dehydration.

BoronStability cluster_unstable Unstable Equilibrium (Free Acid) cluster_stable Stable Standard (DEA Ester) Acid Boronic Acid R-B(OH)2 Boroxine Boroxine (Trimer) (R-BO)3 Acid->Boroxine - H2O (Dehydration) Ester DEA Ester (DABO) Tetracoordinate B-N Bond Acid->Ester + DEA - 2H2O (Irreversible Crystallization) Boroxine->Acid + H2O (Hydrolysis) DEA Diethanolamine HN(CH2CH2OH)2 DEA->Ester

Figure 1: Transformation of the unstable boronic acid/boroxine equilibrium into the thermodynamically stable tetracoordinate DEA ester.

Experimental Protocol: Synthesis & Analysis

To utilize 4-Octen-4-ylboronic acid diethanolamine ester as an analytical standard, it must be synthesized with high purity. The following protocol ensures analytical-grade isolation.

Reagents
  • 4-Octen-4-ylboronic acid (crude or oily pinacol ester).

  • Diethanolamine (DEA) (>99%).

  • Solvents: Diethyl ether (Et₂O), Isopropanol (IPA), or Tetrahydrofuran (THF).

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 equiv of the crude boronic acid (or pinacol ester) in minimal THF or Et₂O.

  • Complexation: Add 1.05 equiv of diethanolamine dissolved in a small volume of IPA.

    • Insight: A slight excess of DEA ensures complete conversion. The reaction is driven by the formation of the thermodynamically favored B-N coordinate bond (approx. 5-10 kcal/mol stabilization).

  • Precipitation: Stir at room temperature for 1-2 hours. The DEA ester is typically insoluble in ether/non-polar solvents and will precipitate as a white solid.

    • Observation: If oiling occurs, sonicate or scratch the flask to induce nucleation.

  • Filtration: Filter the solid and wash copiously with cold Et₂O to remove unreacted pinacol or boronic acid impurities.

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 4 hours.

    • Validation: This material is now ready for Elemental Analysis.

Analytical Verification System

To confirm the standard, run the following checks:

  • ¹H NMR (DMSO-d₆): Look for the characteristic multiplets of the DEA backbone (approx. 2.8 ppm and 3.6 ppm). The B-N coordination often shifts these signals distinctively compared to free DEA.

  • Combustion Analysis: Weigh 2.0 - 3.0 mg of the dried solid into a tin capsule. Run CHN analysis.

    • Pass Criteria: Results must fall within the "Acceptance Range" defined in Section 2.

AnalysisWorkflow Start Crude Boron Species (Unknown Purity) Rxn Reaction with DEA (THF/Ether, 25°C) Start->Rxn Isolate Filtration & Washing (Remove impurities) Rxn->Isolate Dry Vacuum Dry (Remove solvent) Isolate->Dry Decision Is Solid Crystalline? Dry->Decision Recryst Recrystallize (Acetonitrile/Ether) Decision->Recryst No (Oily) Analyze Elemental Analysis (CHN) Decision->Analyze Yes Recryst->Isolate Result Compare to Theoretical C: 64.02% | H: 10.74% | N: 6.22% Analyze->Result

Figure 2: Decision tree for processing organoboron compounds into analytical standards.

Applications in Drug Development

The high stability and defined stoichiometry of 4-Octen-4-ylboronic acid diethanolamine ester make it an essential tool in:

  • GMP Starting Material Release: When used as a raw material for Suzuki couplings in API synthesis, the DEA ester allows for rigorous "Use Test" and purity specifications that free acids cannot meet.

  • Shelf-Life Extension: While free vinyl boronic acids can polymerize or oxidize, the DEA ester protects the alkene and the boron center, allowing storage at room temperature for months.

  • Hydrolysis for Coupling:

    • Protocol: The free acid can be regenerated in situ by treating the DEA ester with mild aqueous acid (HCl/H₂O) or using basic conditions in the Suzuki coupling, where the base hydrolyzes the B-N bond.

References

  • McKinley, N. F., & O'Shea, D. F. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Octen-4-ylboronic Acid Diethanolamine Ester

The following guide is structured to provide immediate, actionable disposal procedures while establishing the scientific rationale required for rigorous laboratory safety. CAS: 608534-40-3 | Formula: C₁₂H₂₄BNO₂ Part 1: E...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to provide immediate, actionable disposal procedures while establishing the scientific rationale required for rigorous laboratory safety.

CAS: 608534-40-3 | Formula: C₁₂H₂₄BNO₂

Part 1: Executive Safety Directive (Immediate Action)

Core Directive: This compound is a protected organoboron species . While it poses lower immediate reactivity risks than free boranes, its disposal requires strict segregation to prevent uncontrolled hydrolysis and amine-based incompatibility in waste streams.

Quick-Reference Disposal Matrix
State of MatterPrimary HazardDisposal StreamCritical Restriction
Solid (Pure) Irritant (Skin/Eye/Resp)Solid Hazardous Waste DO NOT dispose of in municipal trash or sink.
Solution (Organic) Solvent FlammabilityOrganic Solvent Waste Segregate Halogenated vs. Non-Halogenated.[1]
Aqueous/Emulsion Hydrolysis ProductsAqueous Basic Waste DO NOT mix with Nitric Acid (Nitrosamine risk).

Part 2: Technical Characterization & Hazard Logic

As a Senior Application Scientist, it is critical to understand why we handle this specific compound differently than standard organic waste.

The "Protected" Nature of the Compound

4-Octen-4-ylboronic acid diethanolamine ester is a "DABO" boronate (diethanolamine adduct). The diethanolamine (DEA) ligand forms a transannular N→B coordination bond.

  • Purpose: This coordination fills the empty p-orbital on the boron atom, rendering the compound significantly more stable to air and moisture than its free boronic acid counterpart.

  • Disposal Implication: The compound is chemically "dormant" until it encounters specific conditions (low pH or aqueous protic environments), which trigger hydrolysis.

The Hydrolysis Hazard Mechanism

Upon contact with acidic waste streams or significant moisture, the protective ester hydrolyzes. This releases two distinct species into your waste container:

  • 4-Octen-4-ylboronic acid: A weak Lewis acid.

  • Diethanolamine (DEA): A secondary amine (Base).

Critical Safety Warning: Because DEA is a secondary amine, never dispose of this compound in waste containers known to contain nitrosating agents (e.g., Nitric Acid, Nitrites). This can generate N-nitrosodiethanolamine , a potent carcinogen.

Hydrolysis Pathway Diagram

The following diagram illustrates the breakdown mechanism that dictates waste compatibility.

HydrolysisPathway cluster_waste Waste Drum Environment Ester 4-Octen-4-ylboronic acid DMEA Ester (Stable Solid) Trigger Acidic Environment (H+ / H2O) Ester->Trigger Contact Intermed Hydrolysis Reaction Trigger->Intermed Product1 Free Boronic Acid (Weak Acid) Intermed->Product1 Product2 Diethanolamine (Secondary Amine Base) Intermed->Product2 Risk RISK: Nitrosamine Formation (If mixed with HNO3) Product2->Risk + Nitrating Agents

Figure 1: Hydrolysis pathway demonstrating the release of Diethanolamine and the subsequent incompatibility with oxidizing acids.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Applicable for: Old inventory, spilled solids, or reaction leftovers.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. Ensure dust mask (N95) usage if the powder is friable.

  • Containment: Do not sweep directly into a general bin.

    • Transfer the solid into a sealable polyethylene or glass container.

    • Label the container: "Hazardous Waste - Solid - Organoboron Ester."

  • Waste Stream: Place the sealed container into the Solid Hazardous Waste drum.

    • Note: Although not federally P-listed (acutely toxic), the boron content often restricts landfill disposal. Incineration is the standard industry method [1].

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: Post-reaction solutions containing the ester.

  • Solvent Identification: Determine the primary solvent.

    • Halogenated (DCM, Chloroform): Segregate to Halogenated Waste.

    • Non-Halogenated (THF, Toluene, Alcohols): Segregate to Non-Halogenated Waste.[1]

  • pH Check: If the reaction was quenched with acid, the ester has likely hydrolyzed.

    • Ensure the waste solution is neutral (pH 6-8) before adding to a commingled solvent drum to prevent unexpected exotherms with other basic wastes.

  • Labeling: List "Organoboron compounds" and "Diethanolamine" as constituents on the waste tag.

Scenario C: Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE (Gloves, Goggles, N95/P100 respirator).

  • Contain: Cover the spill with a damp absorbent pad (to prevent dust) or use a dedicated chemical spill kit.

    • Pro-Tip: Avoid using water directly on the pile, as this creates a slippery, hydrolyzing slurry.

  • Collect: Scoop material into a wide-mouth jar.

  • Clean: Wipe the surface with a mild soap solution, followed by water. Dispose of all wipes as Solid Hazardous Waste .

Part 4: Regulatory & Compliance Context

Understanding the regulatory framework ensures your facility remains audit-ready.

  • RCRA Status (USA): This compound is not specifically listed under 40 CFR 261.33 (P or U lists). However, it must be evaluated for characteristics:

    • Ignitability (D001): Not applicable to the solid, but applies to solvent solutions.

    • Reactivity (D003): Stable under normal conditions.

  • Sewer Ban: Most municipal water authorities strictly regulate Boron discharge (often <1 ppm limits). Under no circumstances should this compound be washed down the sink [2].

  • Amine Management: The release of diethanolamine upon degradation classifies this as a "Base/Amine" compatible waste for segregation purposes [3].

Waste Segregation Workflow

Use this logic flow to determine the final destination of your waste.

WasteFlow Start Waste Material (4-Octen-4-ylboronic ester) State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Pack Double Bag / Seal Jar Solid->Pack Bin Solid Hazardous Waste (Incineration) Pack->Bin Solvent Solvent Type? Liquid->Solvent Halo Halogenated (e.g., DCM) Solvent->Halo Contains Halogens NonHalo Non-Halogenated (e.g., THF, Acetone) Solvent->NonHalo No Halogens Halo->Bin NonHalo->Bin

Figure 2: Decision logic for segregating organoboron waste streams.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

Sources

Handling

Personal protective equipment for handling 4-Octen-4-ylboronic acid diethanolamine ester

CAS Number: 608534-40-3 Molecular Formula: C₁₂H₂₄BNO₂ Synonyms: 4-Octen-4-ylboronic acid DEA ester[1] Executive Safety Summary Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Hidden Hazard (Critical): Hydrolysis Ri...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 608534-40-3 Molecular Formula: C₁₂H₂₄BNO₂ Synonyms: 4-Octen-4-ylboronic acid DEA ester[1]

Executive Safety Summary

Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Hidden Hazard (Critical): Hydrolysis Risk. While the ester itself is classified primarily as an irritant (H315, H319, H335), it is chemically designed to be a protected form of boronic acid using Diethanolamine (DEA) . Upon exposure to moisture, aqueous acids, or metabolic breakdown, this compound can hydrolyze to release free Diethanolamine.

Diethanolamine (CAS 111-42-2) is a more severe hazard:

  • H318: Causes serious eye damage (Irreversible).[2][3][4]

  • H351: Suspected of causing cancer.[2][5]

  • H373: May cause organ damage (Liver, Kidneys) through prolonged exposure.[2][3][4][5]

Operational Directive: Handle this compound with the safety protocols reserved for Corrosives and Carcinogens , not just simple irritants.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The potential release of DEA mandates strict eye protection.

Protection ZoneRequirementTechnical Specification & Rationale
Eye & Face Chemical Splash Goggles Standard Safety Glasses are INSUFFICIENT. Due to the risk of DEA release (H318 - Eye Damage), unvented or indirect-vent goggles are required to prevent dust/vapor entry.
Respiratory Engineering Control Handle ONLY in a certified Chemical Fume Hood. The solid dust is a respiratory irritant (H335). If hood access is impossible, a half-face respirator with P100/OV cartridges is mandatory.
Hand Protection Double Nitrile Inner: 4 mil Nitrile (Inspection). Outer: 4-8 mil Nitrile (extended cuff preferred). Rationale: Boronic esters are lipophilic; double gloving prevents permeation. Change outer gloves immediately upon splash.
Body Lab Coat + Apron Standard cotton/poly lab coat. Add a chemical-resistant apron (Tyvek or PVC) if handling quantities >50g or liquid stock solutions.
Part 2: Operational Handling Protocol
Scientific Rationale: The Hydrolysis Equilibrium

This protocol is designed around the chemical stability of the boronic ester. DEA esters are "atom-economical" protecting groups that crystallize well but are thermodynamically unstable toward hydrolysis in the presence of water.



Control Measure: All handling must minimize moisture ingress to protect both the operator (from DEA) and the reagent (from degradation).
Step-by-Step Workflow

HandlingProtocol cluster_0 Storage (Cold Chain) cluster_1 Active Handling (Fume Hood) cluster_2 Disposal & Cleanup Store Storage (-20°C to 4°C) Desiccated Equilibrate Warm to RT (Prevent Condensation) Store->Equilibrate 30 mins Weigh Weighing (Anti-static Gun + Draft Shield) Equilibrate->Weigh Transfer to Hood Solubilize Solubilization (Anhydrous Solvent) Weigh->Solubilize Reaction Reaction Setup (Inert Atmosphere) Solubilize->Reaction Quench Quench/Clean (Alc. Wipe + Water) Reaction->Quench Waste Solid/Liquid Waste (Segregated) Quench->Waste

Figure 1: Operational workflow emphasizing moisture control and containment.

1. Preparation (Cold Chain Management)

  • Equilibration: The reagent is stored at -20°C or 2-8°C . You MUST allow the container to warm to room temperature inside a desiccator or sealed bag before opening.

    • Why? Opening a cold bottle condenses atmospheric water onto the solid, triggering hydrolysis and releasing DEA.

  • Workspace: Clear fume hood. Place a disposable absorbent pad (pig mat) on the surface.

2. Weighing & Transfer

  • Static Control: Boronic ester crystals can be static-prone. Use an anti-static gun if available.

  • Containment: Weigh into a tared vial or weighing boat inside the hood. Do not use a balance outside the hood unless the solid is in a sealed secondary container.

  • Spillage: If powder spills, do not blow it away. Wipe with a tissue dampened with acetone or ethanol (dissolves the ester), then wash the surface with soap and water (removes the DEA residue).

3. Solubilization

  • Solvents: Soluble in DCM, THF, DMSO, and Methanol.

  • Stability: Solutions in methanol or wet solvents will slowly hydrolyze. Use anhydrous solvents for stock solutions and use immediately.

Part 3: Emergency Response & First Aid
IncidentImmediate ActionMedical Follow-up
Eye Contact URGENT: Rinse immediately with water/eyewash for 15-20 minutes . Hold eyelids open.Mandatory: Seek ophthalmologist evaluation. Mention "Diethanolamine release" risk.
Skin Contact Remove contaminated clothing.[2][4][6][7] Wash skin with soap and water for 15 minutes.[1]Monitor for redness/blistering. Consult physician if irritation persists.
Inhalation Move to fresh air.[1][2][4][6][7] If breathing is difficult, give oxygen (trained personnel only).Monitor for respiratory edema (delayed symptom).
Spill (Solid) Dampen with acetone/ethanol to prevent dust. Scoop into hazardous waste.Ventilate area.[4][6]
Part 4: Waste Disposal & Logistics

Disposal Logic: Do not treat this as "General Trash." The boron content and the amine component require specific segregation.

  • Solid Waste:

    • Label: "Solid Hazardous Waste - Organoboron Compound (Releases Diethanolamine)."

    • Container: High-density polyethylene (HDPE) or glass.

  • Liquid Waste (Mother Liquors/Rinses):

    • Segregate into "Non-Halogenated Organic" (if in THF/MeOH) or "Halogenated" (if in DCM).

    • Do not mix with oxidizers (e.g., Nitric acid) as amines can form unstable byproducts.

  • Empty Containers:

    • Rinse the empty bottle with acetone twice into the liquid waste stream.

    • Deface the label.

    • Dispose of the rinsed bottle as glass waste (if local regulations permit) or solid hazardous waste.

References
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Octen-4-ylboronic acid diethanolamine ester (CAS 608534-40-3).[1] Retrieved from

  • Avantor Sciences. (2025). Safety Data Sheet: Diethanolamine (Hydrolysis Product). Retrieved from

  • National Institutes of Health (NIH). (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[8] (Discussion of DEA ester stability and hydrolysis). Retrieved from

  • TCI Chemicals. (2025).[3][5][6] Safety Data Sheet: Diethanolamine Hazard Classification.[1] Retrieved from

Sources

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